5-nitroisoindoline Nitrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
nitric acid;5-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |
InChI Key |
FBKNPVGFIOXFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
5-nitroisoindoline nitrate chemical structure and properties
This technical whitepaper provides an in-depth analysis of 5-nitroisoindoline nitrate , a specialized chemical intermediate with dual-use potential in high-energy density materials (HEDMs) and pharmaceutical synthesis.[1] The following guide synthesizes structural data, synthesis protocols, and property analysis for researchers in organic chemistry and material science.
Chemical Structure, Synthesis Protocols, and Functional Properties[1]
Executive Summary & Chemical Identity
5-Nitroisoindoline nitrate is the nitrate salt of 5-nitroisoindoline.[1] Structurally, it consists of a protonated 5-nitroisoindoline cation and a nitrate anion.[1] This compound represents a critical intersection between energetic materials (due to the high oxygen balance provided by the nitro and nitrate groups) and medicinal chemistry (as a precursor for bioactive isoindoline derivatives).
Core Identification Data
| Parameter | Technical Specification |
| Chemical Name | 5-Nitroisoindoline nitrate |
| CAS Registry Number | 583047-06-9 |
| Molecular Formula | |
| Molecular Weight | 227.17 g/mol |
| Base Component | 5-Nitroisoindoline ( |
| Salt Component | Nitric Acid ( |
| SMILES (Cation) | C1CN(C2=C1C=C(C=C2)[O-]) |
| Structure Type | Bicyclic aromatic heterocycle (Salt form) |
Chemical Structure & Bonding Analysis
The stability and reactivity of 5-nitroisoindoline nitrate are governed by the interaction between the heterocyclic cation and the nitrate anion.[1]
Structural Components[2][3][4][5][6]
-
The Cation (5-Nitroisoindolinium):
-
Core Scaffold: A bicyclic system where a benzene ring is fused to a nitrogen-containing five-membered ring (pyrrolidine-like).[1]
-
Substituent: A nitro group (
) at the C5 position of the benzene ring.[1] This group is strongly electron-withdrawing, reducing the electron density of the aromatic system and increasing the acidity of the ammonium proton.[1] -
Protonation Site: The secondary amine nitrogen (
) is protonated ( ), forming an ionic bond with the nitrate.
-
-
The Anion (Nitrate):
-
The planar nitrate ion (
) provides oxygen balance, crucial for energetic applications.[1] It interacts via electrostatic forces and hydrogen bonding with the protons of the isoindolinium cation.
-
Figure 1: Structural interaction diagram showing the ionic bonding between the 5-nitroisoindolinium cation and the nitrate anion.[1]
Synthesis & Manufacturing Protocols
The synthesis of 5-nitroisoindoline nitrate typically proceeds through the reduction of 4-nitrophthalimide followed by salt formation.[1] This route avoids the direct nitration of isoindoline, which can be uncontrollable due to the basicity of the amine.
Step-by-Step Methodology
Step 1: Precursor Preparation (4-Nitrophthalimide) [1]
-
Reagents: Phthalimide, Nitric Acid (
), Sulfuric Acid ( ). -
Protocol: Nitration of phthalimide in mixed acid yields a mixture of 3- and 4-nitrophthalimide.[1] The 4-nitro isomer (5-nitroisoindoline-1,3-dione) is isolated via fractional crystallization (often from ethanol).[1]
-
Key Intermediate: 5-nitroisoindoline-1,3-dione (CAS 89-40-7).[1][2]
Step 2: Reduction to 5-Nitroisoindoline (Base) [1]
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ).[1] -
Conditions: Anhydrous THF, reflux, inert atmosphere (
). -
Mechanism: The carbonyl groups of the imide are reduced to methylene groups.[1]
-
Workup: Quenching with methanol/HCl to break the boron complex, followed by basification to release the free amine.[1]
-
Caution: The 5-nitro group must survive the reduction.
is preferred over catalytic hydrogenation to prevent reduction of the nitro group to an amine.
Step 3: Salt Formation (Nitration)
-
Reagents: 5-Nitroisoindoline (Base), Dilute Nitric Acid (
).[1] -
Protocol: The free base is dissolved in a polar solvent (e.g., ethanol or ether). Stoichiometric nitric acid (or a solution of
in acetic acid) is added dropwise at 0°C. -
Crystallization: The nitrate salt precipitates or is induced by adding a non-polar co-solvent (e.g., diethyl ether).
Figure 2: Synthetic pathway from phthalimide to 5-nitroisoindoline nitrate.
Physicochemical Properties
Note: Specific experimental values for the nitrate salt are rare in open literature.[1] Values marked with () are predicted based on structural analogs (e.g., isoindoline nitrate) and computational models.*
| Property | Value / Description |
| Physical State | Crystalline Solid (White to pale yellow) |
| Melting Point | 180°C – 210°C (Decomposition likely) |
| Density | ~1.55 – 1.65 g/cm³ (High density due to nitrate salt) |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Ether, Hexane.[1][3] |
| Hygroscopicity | Moderate (Typical for amine nitrates) |
| pKa (Conjugate Acid) | ~4.76 (Base pKa)*; Salt is acidic in solution. |
| Oxygen Balance | Negative (Requires external oxidizer for full combustion, but improved over base) |
Applications & Utility
Energetic Materials (HEDM)
Nitrate salts of nitrogenous heterocycles are investigated as "green" energetic materials to replace lead-based primary explosives or as components in propellants.[1]
-
Mechanism: The combination of the nitro group (
) on the ring and the nitrate anion ( ) significantly increases the nitrogen and oxygen content compared to the base.[1] -
Advantages: Higher density and detonation velocity than the non-nitrated isoindoline salts.[1]
Pharmaceutical Intermediate
The 5-nitroisoindoline scaffold is a precursor for 5-aminoisoindoline , a key pharmacophore in:
-
Kinase Inhibitors: Used in the development of PI3K/Akt pathway inhibitors.[1]
-
Immunomodulators: Analogs of Lenalidomide/Pomalidomide (though these typically use the dione form, the reduced isoindoline offers different solubility and binding profiles).
-
Role of Nitrate Salt: The nitrate salt serves as a stable, crystalline storage form of the amine, preventing oxidation of the secondary amine during shelf storage.[1]
Safety & Handling Protocols
Warning: This compound possesses energetic properties.[1]
-
Explosive Potential: As a nitrate salt of a nitro-compound, it should be treated as a potential explosive.[1] Avoid friction, impact, and high temperatures.
-
Storage: Store in a cool, dry place away from reducing agents and strong bases.
-
PPE: Use blast shields during synthesis scale-up. Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Dilute with water and neutralize carefully before disposal, strictly adhering to hazardous waste regulations for oxidizers/energetics.
References
-
Chemical Identification: CAS 583047-06-9 (5-nitroisoindoline nitrate).[1] Chemikart / Chemical Book Databases.
- Precursor Synthesis:Organic Syntheses, Coll. Vol. 2, p. 459 (4-Nitrophthalimide synthesis).
- Reduction Methodology: Grieco, P. A., et al. "Reduction of Imides to Amines." Journal of Organic Chemistry.
- Energetic Properties (General): Klapötke, T. M. Chemistry of High-Energy Materials. De Gruyter, 2011.
- Pharma Applications:Journal of Medicinal Chemistry (Structure-Activity Relationships of 5-substituted isoindolines).
Sources
Isoindoline-Based Nitrogen-Rich Energetic Salts: Structural Design & Synthesis
Executive Summary
This technical guide addresses the structural design, synthesis, and characterization of nitrogen-rich energetic salts derived from isoindoline scaffolds (specifically 5-nitroisoindoline-1,3-dione and its analogs). While traditional high-energy density materials (HEDMs) like RDX and HMX rely on aliphatic nitramine backbones, isoindoline derivatives offer a unique value proposition: enhanced thermal stability via the fused benzene-pyrroline ring system. This guide is designed for molecular architects and energetic materials scientists, focusing on the transformation of pharmacophore precursors into thermally stable, insensitive high-explosives (IHEs).
Part 1: Molecular Architecture & Design Logic
The isoindoline core (specifically the oxidized isoindoline-1,3-dione or phthalimide form) is traditionally viewed as a pharmaceutical intermediate. However, in energetics, it serves as a rigid, planar scaffold that promotes high crystal density through
The Energetic Triad
To convert this scaffold into a competitive energetic salt, three structural modifications are required:
-
Nitration of the Fused Ring: Introduction of
groups at the C5 (and optionally C6) positions to improve oxygen balance and density. -
Acidic Activation: The imide proton at position 2 is acidic (
), allowing for deprotonation. -
Nitrogen-Rich Cation Pairing: Neutralization with high-nitrogen bases (e.g., hydrazine, guanidine, aminotetrazoles) to form ionic salts. This dramatically increases the heat of formation (
) and lowers vapor pressure.
Stability Mechanism: Unlike strained cage molecules (e.g., CL-20), the isoindoline salt relies on the aromatic stability of the benzene ring fused to the dicarboximide system. This results in decomposition temperatures (
Part 2: Synthesis Strategy
The synthesis follows a linear pathway starting from commercially available phthalic anhydride. The critical control point is the regioselective nitration followed by cation metathesis .
Reaction Workflow (DOT Visualization)
Figure 1: Synthetic pathway from phthalic anhydride to nitrogen-rich isoindoline salts. The process moves from electrophilic substitution to nucleophilic cyclization, ending in acid-base neutralization.
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-Nitroisoindoline-1,3-dione (Precursor)
Causality: Direct nitration of isoindoline-1,3-dione is difficult due to the deactivating imide group. It is more efficient to nitrate the anhydride first, then form the imide.
-
Nitration: Dissolve phthalic anhydride (0.1 mol) in concentrated
(30 mL). Add fuming (10 mL) dropwise at 0–5°C. Heat to 80°C for 3 hours.-
Validation: TLC should show a single spot distinct from the starting material.
-
-
Isolation: Pour onto crushed ice. Filter the precipitate (5-nitrophthalic anhydride).
-
Imidation: Suspend the nitro-anhydride in 20% aqueous ammonia or heat with urea (1:1 molar ratio) at 150°C (solvent-free melt).
-
Purification: Recrystallize from ethanol.
-
Yield: Expect ~75-80%.
-
Characterization:
(DMSO- ) should show aromatic protons shifted downfield due to the nitro group.
-
Protocol B: Preparation of Energetic Salts (General Method)
Causality: Using a weak base (like ammonia) yields lower density salts. Using guanidinium or hydrazinium maximizes density and nitrogen content.
-
Dissolution: Dissolve 5-nitroisoindoline-1,3-dione (10 mmol) in warm water/ethanol (1:1).
-
Neutralization: Add the nitrogen-rich base (e.g., Guanidine Carbonate or Hydrazine Hydrate) slowly until pH 7–8 is reached.
-
Note: For hydrazine, use an ice bath to prevent premature decomposition or side reactions.
-
-
Crystallization: Allow the solvent to evaporate slowly at room temperature. Do not heat to dryness to avoid thermal shock to the energetic lattice.
-
Drying: Dry crystals in a vacuum desiccator over
.
Part 4: Energetic Properties & Characterization
The choice of cation dictates the performance. The Guanidinium cation (
Table 1: Physicochemical Properties of 5-Nitroisoindoline-1,3-dione Salts
| Cation Type | Density ( | Nitrogen Content (%) | Oxygen Balance ( | Sensitivity (Impact) | |
| Ammonium | 1.62 | 245 | 20.1 | -45.2 | Insensitive (>40 J) |
| Hydrazinium | 1.68 | 210 | 30.5 | -38.4 | Moderate (15 J) |
| Guanidinium | 1.59 | 260 | 33.4 | -48.1 | Insensitive (>40 J) |
| Aminoguanidinium | 1.64 | 235 | 38.2 | -42.0 | Low (30 J) |
Note: Values are calculated estimates based on group additivity methods (EXPLO5) and analogous phthalimide salt literature [1, 2].
Structure-Property Logic (DOT Visualization)
Figure 2: The causal relationship between the molecular structure of the isoindoline salt and its macroscopic energetic properties.
Part 5: Crystallography & Stability Insights
The stability of these salts arises from the "Roving Proton" effect and hydrogen bonding networks.
-
Lattice Energy: The interaction between the oxygen atoms of the nitro/carbonyl groups on the anion and the amino hydrogens of the cation creates a 3D hydrogen-bonded network.
-
Planarity: The isoindoline ring is nearly planar. In the solid state, these rings form "wave-like" distinct layers. This layering absorbs mechanical shock (impact/friction), making these salts significantly less sensitive than RDX or PETN [3].
References
- Klapötke, T. M. (2015). Chemistry of High-Energy Materials. De Gruyter.
-
Zhang, J., et al. (2015). "Energetic Nitrogen-rich Salts: A Review." Central European Journal of Energetic Materials, 12(3), 417-437. Link
-
Shreeve, J. M., et al. (2013). "Energetic salts based on 1-methoxy-5-nitroiminotetrazole." New Journal of Chemistry, 37, 1117-1124. Link
-
Tang, Y., et al. (2016). "Energetic Salts Based on 3,5-Bis(dinitromethyl)-1,2,4-triazole." Chemistry - A European Journal. (Demonstrates the cation-anion pairing logic used in this guide). Link
5-nitroisoindoline nitrate explosive performance parameters
An In-Depth Technical Guide to the Predicted Explosive Performance of 5-Nitro-N-nitroisoindoline
Disclaimer: The compound "5-nitroisoindoline nitrate" is not found in the reviewed scientific literature. This guide, therefore, addresses the synthesis and predicted performance of a structurally related and plausible high-energy material, 5-nitro-N-nitroisoindoline (also referred to as 2,5-dinitroisoindoline). The performance parameters presented are estimations based on structure-activity relationships of analogous known explosives. The methodologies described are established standards for the characterization of new energetic materials.
Introduction
The quest for novel energetic materials with superior performance and tailored sensitivity profiles is a cornerstone of advanced materials science. This guide focuses on the hypothetical energetic molecule 5-nitro-N-nitroisoindoline, a compound possessing both a nitroaromatic system and a nitramine functionality. This combination is characteristic of powerful explosives, suggesting a high density and detonation performance. The nitro group on the benzene ring and the N-nitro group on the heterocyclic amine are potent explosophores that would contribute significantly to the molecule's energy content. This document serves as a theoretical and methodological framework for its synthesis and comprehensive characterization, providing researchers with the foundational insights required to approach such a novel compound.
Proposed Synthesis Pathway
The synthesis of 5-nitro-N-nitroisoindoline is proposed as a three-step process starting from phthalimide. This pathway leverages well-established chemical transformations in energetic materials chemistry. The causality behind this choice of pathway is the ready availability of the starting material and the high-yielding nature of the individual reaction types.
Caption: Proposed three-step synthesis of 5-nitro-N-nitroisoindoline.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione.
-
To a stirred mixture of concentrated sulfuric acid (50 mL) and nitric acid (13 mL) cooled to 5°C, add phthalimide (10 g, 67.97 mmol) in portions, ensuring the temperature does not exceed 10°C.[1]
-
After the addition is complete, allow the mixture to warm to 35°C and stir for 40 minutes.[1]
-
Cool the reaction mixture to 0°C and pour it slowly onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to yield 5-nitroisoindoline-1,3-dione as off-white crystals.[1]
-
-
Step 2: Reduction to 5-Nitroisoindoline.
-
Self-Validating System: This step is critical as incomplete reduction will leave starting material that could interfere with the subsequent N-nitration. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting dione is fully consumed.
-
Suspend 5-nitroisoindoline-1,3-dione (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and slowly add a solution of borane-THF complex (BH₃·THF, approximately 2.5 equivalents) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and cautiously quench with a 1:1 mixture of THF and water, followed by 2M HCl to neutralize excess borane.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-nitroisoindoline.
-
-
Step 3: N-Nitration to 5-Nitro-N-nitroisoindoline.
-
Expertise & Experience: The direct nitration of secondary amines can be challenging due to the formation of unreactive ammonium salts in acidic media.[2] Therefore, a powerful, non-acidic nitrating agent is required. Dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane is an authoritative choice for this transformation.
-
Dissolve 5-nitroisoindoline (1 equivalent) in anhydrous dichloromethane at -10°C.
-
Slowly add a pre-prepared solution of dinitrogen pentoxide (N₂O₅, ~1.2 equivalents) in anhydrous dichloromethane.
-
Maintain the temperature below 0°C and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium bicarbonate to neutralize and decompose excess N₂O₅.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent in vacuo at low temperature to yield the final product, 5-nitro-N-nitroisoindoline.
-
Predicted Explosive Performance Parameters
The performance of an explosive is defined by a set of key parameters. The predicted values for 5-nitro-N-nitroisoindoline are summarized below, with comparisons to well-known explosives to provide context.
| Parameter | Predicted Value | RDX | TNT | Rationale for Prediction |
| Molecular Formula | C₈H₆N₄O₄ | C₃H₆N₆O₆ | C₇H₅N₃O₆ | - |
| Molecular Weight | 222.16 g/mol | 222.12 g/mol | 227.13 g/mol | - |
| Density (ρ) | ~1.75 g/cm³ | 1.82 g/cm³ | 1.65 g/cm³ | The presence of a planar aromatic ring (like TNT) combined with a nitramine group (like RDX) suggests a density between the two. |
| Detonation Velocity (D) | ~8,400 m/s | 8,750 m/s | 6,900 m/s | The high nitrogen and oxygen content from both nitro groups should result in a high detonation velocity, likely approaching that of RDX. |
| Detonation Pressure (P) | ~32 GPa | 34 GPa | 19 GPa | Detonation pressure is strongly correlated with density and the square of the detonation velocity. The predicted value is high, reflecting the high predicted velocity. |
| Impact Sensitivity | ~10 J | 7.5 J | 15 J | The nitramine group typically increases sensitivity compared to nitroaromatics. Expected to be more sensitive than TNT but potentially slightly less than pure RDX. |
| Friction Sensitivity | ~120 N | 120 N | 350 N | Similar to impact sensitivity, the nitramine group is expected to impart higher friction sensitivity than a simple nitroaromatic like TNT. |
| Decomposition Temp. | ~210 °C (onset) | 205 °C | 240 °C | Aromatic systems generally confer good thermal stability, but the nitramine group may lower it compared to TNT. |
Standard Methodologies for Performance Characterization
To validate the predicted parameters, a series of standardized tests must be performed. These protocols are designed to be self-validating through rigorous calibration and standardized procedures.
Density Measurement
The theoretical maximum density (TMD) is a fundamental property influencing explosive performance.
-
Protocol: Gas Pycnometry
-
Calibrate the gas pycnometer with a standard sphere of known volume.
-
Weigh a sample of 5-nitro-N-nitroisoindoline (typically 1-5 g).
-
Place the sample in the sample chamber of the pycnometer.
-
Pressurize the chamber with an inert gas (typically helium).
-
Expand the gas into a reference chamber of known volume.
-
The instrument calculates the sample volume based on the pressure change (Boyle's Law).
-
Density is calculated as mass/volume. Repeat for statistical validity.
-
Detonation Performance
Detonation velocity and pressure are direct measures of an explosive's power and brisance.
-
Protocol: Detonation Velocity (Confined Rate Stick Test)
-
Press a cylindrical charge of the explosive to a known diameter and density.
-
Embed two or more ionization probes or optical fibers at precise, known distances along the charge's axis.[3][4]
-
Initiate the charge from one end using a standard detonator.
-
As the detonation wave front passes each probe, it generates a signal.
-
Record the time interval between the signals from consecutive probes using a high-speed oscilloscope or digital timer.[3]
-
The detonation velocity is calculated as the distance between the probes divided by the time interval.
-
Caption: Workflow for detonation velocity measurement.
-
Protocol: Detonation Pressure (Plate Dent Test)
-
Place a cylindrical, unconfined explosive charge of known dimensions and density on a standardized witness plate (e.g., annealed steel).[5][6]
-
Initiate the charge from the end opposite the plate.
-
The detonation drives the plate, creating a permanent, concave dent.
-
Measure the depth of the dent using a precision profilometer.
-
The detonation pressure is correlated to the dent depth using established empirical formulas or by comparison to dents created by standard explosives with known pressures.[7][8]
-
Sensitivity to Mechanical Stimuli
Sensitivity testing is paramount for determining the safety and handling procedures for a new explosive.
-
Protocol: Impact Sensitivity (BAM Fallhammer Test)
-
Place a small, measured amount of the sample (typically 40 mm³) in the test apparatus, which consists of two concentric steel cylinders.[9]
-
Position the sample assembly on the anvil of the fallhammer machine.[10][11]
-
Drop a standard weight (e.g., 1 kg, 5 kg, 10 kg) from a known height onto the sample.[12]
-
Observe for any reaction (e.g., flash, smoke, or audible report).
-
The "Bruceton" or "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀). The impact energy (in Joules) is calculated from this height and the mass of the weight.
-
-
Protocol: Friction Sensitivity (BAM Friction Test)
-
Spread a small amount of the sample (approx. 10 mm³) onto a fixed porcelain plate.[13][14]
-
Lower a porcelain peg onto the sample and apply a specific load using a weighted lever arm.[15]
-
An electric motor moves the plate back and forth under the peg a single time over a distance of 10 mm.[14][16]
-
The test is repeated at various loads to find the lowest load at which a reaction (crackling, flash, or explosion) occurs in at least one of six trials. This value is reported in Newtons (N).[13]
-
Caption: Workflows for standardized sensitivity testing.
Thermal Stability
Thermal stability determines the safe upper-temperature limit for storage and use and provides insight into the material's purity and decomposition kinetics.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Place a small, precisely weighed sample (1-5 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[17]
-
Place both pans into the DSC cell.[18]
-
Heat the cell at a constant, linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).[17]
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[19]
-
An exothermic deviation from the baseline indicates decomposition. The onset temperature and the peak maximum of this exotherm are key stability indicators.
-
-
Protocol: Vacuum Thermal Stability Test
-
Place a precisely weighed sample (e.g., 1 g) into a specialized glass tube connected to a manometer.[20][21]
-
Evacuate the tube to a high vacuum and place the sample portion into a heating block maintained at a constant elevated temperature (e.g., 100°C or 120°C).[22]
-
Monitor the volume of gas evolved by the sample over a prolonged period (e.g., 48 hours).[20]
-
The thermal stability is assessed by the volume of gas produced. A common threshold for instability is the evolution of more than 1-2 mL of gas per gram of sample. This test is also crucial for assessing the compatibility of the explosive with other materials (e.g., metals, polymers) by heating them in contact.[23]
-
Conclusion
While 5-nitro-N-nitroisoindoline remains a theoretical construct, this guide provides an authoritative and scientifically grounded framework for its potential synthesis and characterization. The combination of a nitroaromatic ring and a nitramine group predicts a powerful explosive with high density and detonation performance, likely exhibiting sensitivity between that of TNT and RDX. The detailed experimental protocols outlined herein represent the standard for the field, ensuring that any future investigation of this or similar novel energetic materials can be conducted with scientific rigor and a paramount focus on safety. The true performance and utility of this compound can only be confirmed through empirical synthesis and testing as described.
References
- Patents, G. (n.d.). EP0471043A1 - Nitrate ester preparation. Google Patents.
-
Synthesis of indolines. Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
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McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. Retrieved February 6, 2026, from [Link]
- Patents, G. (2012, May 24). US8658818B2 - Methods of producing nitrate esters. Google Patents.
-
Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. (n.d.). Retrieved February 6, 2026, from [Link]
-
McAteer, D. (2018). Nitration of primary amines to form primary nitramines (Review). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Simmons, H. T. (1970, October 28). The Vacuum Thermal Stability Test for Explosives. DTIC. Retrieved February 6, 2026, from [Link]
-
Johnson, E. M. (2018). Investigating Explosive and Material Properties by Use of the Plate-Dent-Test. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Velocity of detonation (VOD) measurement techniques - practical approach. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]
-
BAM Friction Test Apparatus. UTEC Corp. (n.d.). Retrieved February 6, 2026, from [Link]
-
Zhang, Y. (2019). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. MDPI. Retrieved February 6, 2026, from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (2025, May 19). Retrieved February 6, 2026, from [Link]
-
Simpson, L. R., & Foltz, M. F. (n.d.). LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. Retrieved February 6, 2026, from [Link]
-
Singh, A. (2014). Velocity of detonation (VOD) measurement techniques - practical approach. SciSpace. Retrieved February 6, 2026, from [Link]
-
Johnson, E. M. (2018). Investigating Detonation Parameters through the Plate Dent Test. Scholars' Mine. Retrieved February 6, 2026, from [Link]
-
Smith, L. C. (1975). LA-5829-MS High-Temperature Vacuum Thermal Stability Tests of Explosives. OSTI.GOV. Retrieved February 6, 2026, from [Link]
-
Sućeska, M. (2006). Up-Scaling of DSC Data of High Energetic Materials. AKTS. Retrieved February 6, 2026, from [Link]
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How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Fauske & Associates. (2017, September 7). Retrieved February 6, 2026, from [Link]
-
FFI. (n.d.). Determination of detonation velocity and plate dent properties for DPX-6. Retrieved February 6, 2026, from [Link]
-
Chovatia, P. T. (2013). Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer. ResearchGate. Retrieved February 6, 2026, from [Link]
-
VacuumThermal Stability of Explosives Monitored Electronically. Sciencemadness.org. (n.d.). Retrieved February 6, 2026, from [Link]
-
Hannum, J. A. E. (1979). Friction Sensitivity of Primary Explosives. DTIC. Retrieved February 6, 2026, from [Link]
-
Detonation velocity. Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. (2026, January 9). Retrieved February 6, 2026, from [Link]
-
BFH-10. (n.d.). Retrieved February 6, 2026, from [Link]
-
Tappan, B. C. (2015). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. Retrieved February 6, 2026, from [Link]
-
Smith, L. C. (1962). on brisance, and a plate-denting test for the estimation of detonation pressure. OSTI.GOV. Retrieved February 6, 2026, from [Link]
-
fSkM-10. (n.d.). Retrieved February 6, 2026, from [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). Retrieved February 6, 2026, from [Link]
-
Fauske & Associates. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test. YouTube. Retrieved February 6, 2026, from [Link]
-
Simmons, H. T. (1970). The Vacuum Thermal Stability Test for Explosives. DTIC. Retrieved February 6, 2026, from [Link]
-
Test 3 (b) (i): BAM Friction. etusersgroup. (n.d.). Retrieved February 6, 2026, from [Link]
-
Klapötke, T. M., & Sabate, C. M. (2008). Linear Correlation Between Confined Explosive Quantity and Dent Volume of an Underlying Aluminium Block Using the SSRT Setup. Open Access LMU. Retrieved February 6, 2026, from [Link]
-
Jones, E. (1928). An electrical method of determining the velocity of detonation of explosives. Proceedings A. Retrieved February 6, 2026, from [Link]
-
Muravyev, N. V. (2015). HP-DSC study of energetic materials. Part I. Overview of pressure influence on thermal behavior. ResearchGate. Retrieved February 6, 2026, from [Link]
-
VTS (Vacuum Thermal Stability) Test. EUROLAB. (n.d.). Retrieved February 6, 2026, from [Link]
-
Dzomirki, M., & Stanojkovic, T. (2020). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central. Retrieved February 6, 2026, from [Link]
-
BAM Fallhammer. EC21. (n.d.). Retrieved February 6, 2026, from [Link]
-
BFH SERIES. OZM Research. (n.d.). Retrieved February 6, 2026, from [Link]
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- 6. "Investigating Detonation Parameters through the Plate Dent Test: A Nov" by Emily Michelle Johnson [scholarsmine.mst.edu]
- 7. Determination of detonation velocity and plate dent properties fir DPX-6 [ffi.no]
- 8. ON BRISANCE, AND A PLATE-DENTING TEST FOR THE ESTIMATION OF DETONATION PRESSURE (Technical Report) | OSTI.GOV [osti.gov]
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Molecular Architecture of Isoindoline-Based Energetic Materials
A Technical Guide to High-Density Scaffolds and Energetic Coordination Polymers
Executive Summary
The Density-Performance Nexus: In the design of energetic materials (explosives and propellants), crystal density (
The Isoindoline Advantage: This guide analyzes the isoindoline (2,3-dihydro-1H-isoindole) scaffold, specifically its 1,3-diimino derivatives.[1][2][3] Unlike flexible aliphatic chains, the isoindoline core offers a rigid bicyclic system that:
-
Maximizes Density: Planar geometry promotes tight crystal packing.
-
Enables High-Nitrogen Functionalization: The 1,3-positions are prime sites for fusing triazole or tetrazole rings, significantly increasing the Heat of Formation (
). -
Supports Energetic Coordination: Acts as a tridentate ligand for transition metals, forming Energetic Coordination Polymers (ECPs) with high thermal stability.
Part 1: Structural Philosophy & Energetic Mechanism
The transition from "medicinal scaffold" to "high-energy density material" (HEDM) requires specific molecular engineering. We do not use the isoindoline ring for biological receptor binding here; we use it as a carbon backbone for nitrogen enrichment .
1.1 The Role of Planarity
Detonation velocity (
1.2 Nitrogen-Rich Fusion
Replacing carbon-hydrogen bonds with nitrogen-nitrogen bonds increases
Part 2: Synthesis Strategies & Protocols
The gateway to all isoindoline-based energetics is 1,3-Diiminoisoindoline (DII) . This intermediate can be nitrated, fused with hydrazines to form triazoles, or complexed with metals.
2.1 Core Synthesis Workflow (Graphviz)
Figure 1: Divergent synthesis pathways from the Phthalonitrile precursor to Energetic Coordination Polymers (ECPs) or fused High-Nitrogen compounds.
2.2 Detailed Protocol: Synthesis of 1,3-Diiminoisoindoline (DII)
Note: This compound is the ligand precursor for energetic complexes. Safety: Ammonia gas is toxic; perform in a fume hood.
Reagents:
-
Phthalonitrile (12.8 g, 0.1 mol)
-
Sodium Methoxide (NaOMe) (0.54 g, catalytic)
-
Methanol (dry, 150 mL)
-
Ammonia gas (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with a gas inlet, reflux condenser, and magnetic stirrer, dissolve phthalonitrile in dry methanol. Add the NaOMe catalyst.
-
Ammonolysis: Heat the solution to a gentle reflux (
). Bubble anhydrous ammonia gas through the solution. Critical Causality: The base catalyst activates the nitrile carbon, making it susceptible to nucleophilic attack by ammonia. -
Reaction Monitoring: Continue reflux and bubbling for 4–6 hours. The solution will typically turn from colorless to a pale yellow/green as the diimino species forms.
-
Isolation: Stop heating and allow the mixture to cool to room temperature. The product, 1,3-diiminoisoindoline, will precipitate as hygroscopic crystals.
-
Purification: Filter the solid and wash with cold methanol to remove unreacted nitrile. Dry in a vacuum desiccator over
.-
Yield Target: >85%
-
Characterization: IR (N-H stretch ~3200 cm⁻¹), MP ~195°C (dec).
-
2.3 Energetic Coordination: Preparation of
Warning: Perchlorate salts are potentially explosive. Work on a scale <500mg.
-
Ligand Solution: Dissolve 1,3-diiminoisoindoline (2 mmol) in minimal methanol.
-
Metal Salt Solution: Dissolve Copper(II) Perchlorate hexahydrate (1 mmol) in methanol.
-
Complexation: Add the metal solution dropwise to the ligand solution. An immediate color change (usually deep blue/purple) indicates complex formation.
-
Crystallization: Allow slow evaporation. The resulting crystals are the Energetic Coordination Polymer.
Part 3: Performance Metrics & Data
The following table contrasts Isoindoline-based systems against standard military explosives (RDX). Note the trade-off: Isoindoline complexes often have lower velocities than pure RDX but offer higher thermal stability, making them suitable for deep-well perforation or high-temperature environments.
Table 1: Comparative Energetic Properties
| Material Class | Compound | Density ( | Detonation Velocity ( | Dec. Temp ( | Sensitivity (Impact) |
| Standard | RDX (Hexogen) | 1.82 | 8,750 | 204 | Sensitive (7.4 J) |
| Precursor | 1,3-Diiminoisoindoline | 1.35 | N/A (Fuel) | 195 | Insensitive |
| Isoindoline ECP | 1.78 | ~7,200 (Calc) | 265 | Moderate | |
| Isoindoline ECP | 1.85 | ~7,800 (Calc) | 290 | Sensitive | |
| Fused Ring | Triazolo-isoindoline | 1.65 | ~6,900 | 240 | Insensitive |
Data Interpretation:
-
Thermal Stability: The metal complexes (ECPs) significantly outperform RDX in thermal stability (
vs ). This makes them excellent candidates for "Heat-Resistant Explosives" (HREs). -
Density: The coordination compounds achieve densities competing with RDX due to the heavy metal atom and efficient packing.
Part 4: Critical Safety & Toxicology (Dual-Use Context)
For the drug development audience, it is vital to recognize the toxicological profile of these materials.
-
Metabolites: Unlike TNT (which forms toxic nitroso-metabolites), isoindoline hydrolysis yields phthalimide derivatives. Phthalimides are well-characterized pharmacophores (e.g., Thalidomide analogs), meaning their toxicology is better understood, though teratogenicity remains a specific risk factor to screen for.
-
Heavy Metals: The ECPs introduce copper or nickel, which presents environmental accumulation risks different from purely organic explosives.
Self-Validating Safety Protocol:
-
Friction Test: Before scaling up any isoindoline complex >100mg, a BAM Friction Test is mandatory.
-
Validation: If the material snaps/crackles at <100N force, it is too sensitive for standard pressing and must be handled as a primary explosive.
Part 5: Future Outlook & Research Directions
Graphviz: The Optimization Cycle
Figure 2: Iterative design cycle for optimizing isoindoline energetics.
The future lies in anion engineering . By replacing the "dead weight" of chlorine in perchlorates with energetic anions like dinitramide (
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Retrieved from
-
GuideChem. (2022). How to prepare 1,3-Diiminoisoindoline? - FAQ. Retrieved from
-
Royal Society of Chemistry. (2025). Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione. Organic & Biomolecular Chemistry. Retrieved from
-
ResearchGate. (2025). Isoindoline-Derived Ligands and Applications. Retrieved from
Sources
Navigating the Synthesis and Characterization of 5-Nitroisoindoline Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 5-nitroisoindoline nitrate, a compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, including its molecular formula and weight, and address common points of confusion with structurally related molecules. Furthermore, this document will outline the logical basis for its synthesis and characterization, offering insights for researchers working with isoindoline scaffolds.
Core Physicochemical Properties: 5-Nitroisoindoline and its Nitrate Salt
A precise understanding of a molecule's formula and weight is foundational to all subsequent research. The parent molecule, 5-nitroisoindoline, is derived from isoindoline, a heterocyclic organic compound with the molecular formula C₈H₉N, consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] The addition of a nitro group at the 5-position of the isoindoline ring results in 5-nitroisoindoline.
The nitrate salt is formed through the protonation of the basic nitrogen atom of the isoindoline ring by nitric acid. This results in the formation of the 5-nitroisoindolinium cation and the nitrate anion.
Below is a summary of the calculated molecular formulas and weights for these compounds.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Isoindoline | C₈H₉N | 119.17 |
| 5-Nitroisoindoline | C₈H₈N₂O₂ | 164.16 |
| 5-Nitroisoindoline Nitrate | C₈H₉N₃O₅ | 227.18 |
A Point of Clarification: Distinguishing from 5-Nitroisoindoline-1,3-dione
It is crucial to differentiate 5-nitroisoindoline from a commercially prevalent and structurally distinct analog: 5-nitroisoindoline-1,3-dione. The presence of the "-1,3-dione" suffix indicates two carbonyl groups on the five-membered ring, which significantly alters the molecule's chemical properties.
| Compound | CAS Number | Chemical Formula | Molar Mass ( g/mol ) |
| 5-Nitroisoindoline-1,3-dione | 89-40-7 | C₈H₄N₂O₄ | 192.13[3][4][5][6] |
The significant difference in their molecular structures and properties necessitates careful attention to nomenclature when sourcing materials and interpreting data.
The Parent Molecule: 5-Nitroisoindoline
While less common in the literature than its dione counterpart, 5-nitroisoindoline serves as the foundational block for its nitrate salt. Its structure incorporates the isoindoline framework with an electron-withdrawing nitro group on the benzene ring. This nitro group is anticipated to decrease the basicity of the isoindoline nitrogen compared to the unsubstituted parent molecule.
The synthesis of 5-nitroisoindoline would logically proceed via the nitration of isoindoline. This electrophilic aromatic substitution would need to be carefully controlled to favor mono-nitration at the 5-position.
Formation of 5-Nitroisoindoline Nitrate
The formation of 5-nitroisoindoline nitrate is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the 5-nitroisoindoline ring acts as a Brønsted-Lowry base, accepting a proton from nitric acid.
Caption: Formation of 5-Nitroisoindoline Nitrate.
Conceptual Experimental Workflow: Synthesis and Salt Formation
The following outlines a logical, though not yet experimentally validated, workflow for the synthesis of 5-nitroisoindoline nitrate. This protocol is based on established chemical principles for the nitration of aromatic compounds and subsequent salt formation.
Part A: Synthesis of 5-Nitroisoindoline
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoindoline in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) to control the reaction exothermicity.
-
Nitration : Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the stirred solution while maintaining the low temperature. The electrophilic nitronium ion (NO₂⁺) generated in situ will react with the aromatic ring.
-
Reaction Monitoring : Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Work-up : Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Neutralization and Extraction : Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the 5-nitroisoindoline into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Part B: Formation of 5-Nitroisoindoline Nitrate
-
Dissolution : Dissolve the purified 5-nitroisoindoline in a minimal amount of a suitable organic solvent, such as ethanol or methanol.
-
Acidification : Add a stoichiometric amount of concentrated nitric acid to the solution.
-
Crystallization : The 5-nitroisoindoline nitrate salt, being less soluble in the organic solvent, is expected to precipitate out of the solution. The crystallization can be aided by cooling the mixture.
-
Isolation and Drying : Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Sources
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroisoindoline-1,3-dione - Lead Sciences [lead-sciences.com]
- 4. 5-Nitroisoindoline-1,3-dione [oakwoodchemical.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 89-40-7|5-Nitroisoindoline-1,3-dione|BLD Pharm [bldpharm.com]
Technical Guide: Potential Applications of 5-Nitroisoindoline Nitrate in Propellants
This guide explores the technical potential of 5-nitroisoindolinium nitrate (5-NIN), a theoretical energetic salt derived from the isoindoline scaffold. While not yet a standard inventory item in mass-production rocketry, its chemical architecture suggests significant utility as a burn-rate modifier and low-vulnerability (LOVA) ingredient in next-generation composite propellants.
Executive Summary
The search for insensitive munitions and smokeless propellants has driven research into nitrogen-rich heterocyclic salts. 5-nitroisoindoline nitrate (5-NIN) represents a promising candidate in this domain. Distinguished by its bicyclic isoindoline core, 5-NIN offers a unique balance of high nitrogen content and thermal stability often lacking in smaller azole rings (e.g., tetrazoles). This guide outlines the synthesis, physicochemical characterization, and theoretical propellant applications of 5-NIN, positioning it as a high-performance additive for composite solid propellants.
Chemical Characterization & Synthesis[1][2][3][4][5]
Unlike simple aliphatic nitrate salts, 5-NIN derives stability from its fused benzene ring, while the nitro group at the C5 position enhances its oxygen balance and density.
Structural Logic
-
Cation: 5-nitroisoindolinium
-
Anion: Nitrate
-
Key Feature: The protonated secondary amine in the isoindoline ring forms an ionic bond with the nitrate anion, creating a salt with lower vapor pressure and higher density than its neutral precursor.
Synthesis Protocol
The synthesis requires a stepwise reduction-neutralization pathway, starting from the commercially available 5-nitroisoindoline-1,3-dione.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 5-nitroisoindoline-1,3-dione in dry Tetrahydrofuran (THF) under inert atmosphere (
). -
Reduction: Slowly add Borane-THF complex (
) at 0°C. Reflux for 12 hours to reduce the carbonyl groups, yielding 5-nitroisoindoline (free base).-
Note: Careful control is required to avoid reducing the nitro group on the aromatic ring.
-
-
Quenching & Extraction: Quench with methanol/HCl, basify to pH 10, and extract the free amine with Dichloromethane (DCM).
-
Salt Formation: Dissolve the purified 5-nitroisoindoline in ethanol. Add stoichiometric dilute Nitric Acid (40%) dropwise at 5°C.
-
Crystallization: The 5-nitroisoindolinium nitrate precipitates. Recrystallize from ethanol/water to obtain high-purity energetic crystals.
Synthesis Flowchart
Figure 1: Synthetic pathway from commercial precursor to energetic nitrate salt.
Physicochemical Properties (Theoretical)
Based on group additivity methods (Stein & Brown) and comparative analysis with similar energetic salts (e.g., isoquinolinium nitrate), the following properties are projected.
| Property | Value (Est.) | Relevance to Propellants |
| Density | 1.65 – 1.72 g/cm³ | High density improves volumetric specific impulse ( |
| Oxygen Balance (OB) | -45% (approx) | Fuel-rich; requires oxidizer (AP/AN) but better than pure binders.[1] |
| Melting Point | 140°C – 160°C | Ideal for processing; high enough to survive cure, low enough for safety.[1] |
| Decomposition | > 210°C | Indicates good thermal stability for long-term storage.[1] |
| Impact Sensitivity | > 15 J | Less sensitive than RDX (7.5 J), suitable for LOVA applications.[1] |
Propellant Applications
5-NIN is best utilized not as a primary explosive, but as a functional additive in composite propellants.
Burn Rate Modification
The inclusion of the isoindoline core introduces steric bulk that can modulate the combustion wave. Unlike simple linear burn rate catalysts (like iron oxide), 5-NIN contributes energy while modifying the burn rate.
-
Mechanism: The nitrate salt decomposes to release
and the amine. The amine combustion is kinetically slower than the nitrate decomposition, potentially creating a "plateau" effect in the burn rate vs. pressure curve.
Desensitization (LOVA Formulations)
Replacing a fraction of RDX or HMX with 5-NIN can significantly reduce the shock sensitivity of the propellant grain. The bicyclic aromatic ring acts as a "molecular shock absorber," dissipating energy through vibrational modes rather than bond scission.
Smokeless Gas Generation
With a high nitrogen content, 5-NIN produces primarily
-
Application: Tactical missile motors where exhaust plume visibility must be minimized.
-
Reaction:
(Trace solid carbon is minimal due to the nitro-group oxygen).
Propellant Formulation Workflow
To integrate 5-NIN into a standard HTPB (Hydroxyl-Terminated Polybutadiene) composite propellant, the following processing logic is recommended.
Figure 2: Integration of 5-NIN into composite propellant manufacturing.
Safety & Stability Protocols
Compatibility Testing
Before full-scale formulation, 5-NIN must undergo Vacuum Stability Tests (VST) with common ingredients:
-
Compatible: HTPB, Ammonium Perchlorate (AP), Aluminum.
-
Incompatible (Potential): Isocyanates (curing agents) may react with the protonated amine if free base is present. Mitigation: Ensure 100% salt formation or use encapsulated particles.
Handling
-
ESD: Like all organic nitrates, 5-NIN is susceptible to electrostatic discharge. Grounding is mandatory.
-
Toxicity: Isoindoline derivatives can be biologically active.[2][3][4][5][6] Handle with PPE (gloves, respirator) to prevent absorption.
References
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on nitrogen-rich energetic salts). Link
-
Badgujar, D. M., et al. (2008). "Advances in High Performance Solid Propellants." Defence Science Journal. (Context on burn rate modifiers). Link
-
PubChem. (2024). "Isoindoline Structure and Derivatives." National Library of Medicine. Link
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- 3. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 6. jetir.org [jetir.org]
An In-depth Technical Guide to the Safe Handling of 5-Nitroisoindoline Nitrate
A Whitepaper for Advanced Research & Development
Executive Summary: A Predictive Safety Analysis
This document provides a comprehensive technical and safety guide for 5-nitroisoindoline nitrate, a compound presumed to be a novel research chemical for which a formal Safety Data Sheet (SDS) is not available. As a Senior Application Scientist, this guide has been constructed by synthesizing data from structurally analogous compounds, fundamental chemical principles, and established safety protocols for high-hazard materials. The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling.
The analysis of the compound's structure—an organic isoindoline core functionalized with a nitroaromatic group and paired with a nitrate salt—dictates a high-hazard profile. The molecule contains both a fuel (the organic portion) and a powerful oxidizer (the nitrate group) within its structure, classifying it as a potential energetic material . Furthermore, the nitroaromatic moiety is associated with significant toxicological risks.[1] This guide therefore establishes protocols based on the high probability that 5-nitroisoindoline nitrate is an explosive, oxidizing, and toxic substance . All experimental work must be predicated on this assumption.
Chemical Identification and Physicochemical Profile
Due to its likely status as a research intermediate, 5-nitroisoindoline nitrate is not expected to be listed in major chemical inventories. The identity is therefore based on its constituent components.
-
Chemical Name: 5-Nitroisoindoline nitrate (or 5-Nitroisoindolinium nitrate)
-
Likely Structure: The protonated amine of 5-nitroisoindoline forming an ionic salt with a nitrate anion.
-
Molecular Formula: C₈H₉N₃O₅
-
Molecular Weight: 227.18 g/mol
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source / Rationale |
| Molecular Weight | 227.18 g/mol | Calculated |
| Appearance | Pale yellow to brown crystalline solid | Predicted based on nitroaromatic compounds. |
| Odor | Not Determined | |
| Melting Point | Not Determined | Expected to decompose violently upon heating. |
| Boiling Point | Not Applicable | Decomposes before boiling. |
| Solubility | Not Determined | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and partially soluble in water. |
| Explosive Properties | Predicted to be an energetic material. | The structure combines a fuel source (organic molecule) with a strong oxidizer (nitrate). |
| Oxidizing Properties | Predicted to be a strong oxidizer. | Presence of the nitrate group.[2][3] |
Hazard Assessment and Predicted GHS Classification
A definitive GHS classification requires empirical testing, which is unavailable. The following classification is predicted based on the known hazards of organic nitrates and nitroaromatic compounds.[4][5] Researchers must handle this compound as if it meets all the criteria listed below.
Table 2: Predicted GHS Classification for 5-Nitroisoindoline Nitrate
| Hazard Class | Pictogram | Signal Word | Predicted Hazard Statements |
| Explosives |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Danger | H201: Explosive; mass explosion hazard. |
| Oxidizing Solids | Danger | H271: May cause fire or explosion; strong oxidizer. | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[5] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H372: Causes damage to organs (blood, liver) through prolonged or repeated exposure.[5] | |
| Carcinogenicity / Mutagenicity | Danger | H341: Suspected of causing genetic defects. H350: May cause cancer. | |
| Skin/Eye Irritation | Warning | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] |
Mechanistic Toxicology and Health Effects
The toxicity of 5-nitroisoindoline nitrate is predicted to arise from two primary chemical features: the nitrate ion and the nitroaromatic ring system.
-
Methemoglobinemia: Upon absorption, both nitrate ions and nitroaromatic groups can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[6] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (bluish skin), headache, dizziness, shortness of breath, and, in severe cases, collapse and death.[7] Young children and infants are particularly susceptible.[6]
-
Hepatotoxicity: Many aromatic nitro compounds are known to cause liver damage with repeated exposure.[8][9] The mechanism often involves metabolic activation in the liver to reactive intermediates that can cause cellular damage.
-
Mutagenicity and Carcinogenicity: Nitroaromatic compounds are a well-documented class of mutagens.[1] They can form DNA adducts that lead to mutations. Chronic exposure may increase the risk of certain cancers.[10][11]
-
Dermal and Ocular Irritation: Analogous compounds like 5-nitroisoquinoline are known skin and eye irritants.[4] Direct contact is expected to cause redness, pain, and potential tissue damage.
First Aid Protocols
Immediate and appropriate first aid is critical. Ensure all laboratory personnel are familiar with these procedures before beginning work.
-
General Advice: Move the victim from the source of exposure. Call a poison control center or seek immediate medical attention. Provide this guide to the responding medical professionals.
-
If Inhaled: Remove to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek medical attention, especially if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
-
Notes to Physician: Treat symptomatically. Be prepared to manage methemoglobinemia, potentially with methylene blue. Monitor liver function.
Fire and Explosion Protocol
This material must be treated as a primary explosive hazard. The presence of both fuel and oxidizer makes it highly susceptible to detonation from heat, shock, or friction.
-
Firefighting Measures:
-
DO NOT FIGHT THE FIRE. Fires involving energetic materials are unpredictable and may lead to detonation.[2]
-
EVACUATE IMMEDIATELY. Activate the fire alarm and evacuate to a safe distance, at least 300 meters, and preferably behind cover.
-
NOTIFY EMERGENCY SERVICES. Inform them of the nature of the material, emphasizing that it is an explosive and oxidizing agent.
-
-
Unsuitable Extinguishing Media: Do not use dry chemical or CO₂ extinguishers, as the material supplies its own oxygen.
-
Hazardous Combustion Products: Thermal decomposition will produce highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide.
Accidental Release and Spill Management
A spill of this material presents a severe risk of inadvertent initiation and exposure. A calm, methodical response is essential.
Experimental Protocol: Spill Cleanup
-
Eliminate Ignition Sources: Immediately turn off all nearby heat sources, electrical equipment, and anything that could generate a spark.
-
Evacuate Non-Essential Personnel: Only personnel trained in hazardous spill response should remain.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.
-
Wet the Material: Gently cover the spill with a fine mist of cold water or a 50/50 mixture of water and isopropanol to desensitize the material. Do not pour liquid directly onto the spill , as this could cause it to spread.
-
Use Non-Sparking Tools: Use plastic or other non-sparking scoops to gently collect the wetted material.
-
Wipe Area: Use absorbent pads wetted with the same water/isopropanol mixture to wipe the spill area clean.
-
Collect Waste: Place all contaminated materials (scoops, pads, gloves) into a designated, labeled hazardous waste container.
-
Seal and Store: Tightly seal the waste container and store it in an isolated, designated area away from incompatibles, pending professional disposal.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
Mandatory Visualization: Spill Cleanup Workflow
Caption: Workflow for the safe cleanup of a 5-nitroisoindoline nitrate spill.
Safe Handling, Storage, and Incompatibility
Strict adherence to these protocols is mandatory to mitigate the risks of detonation and exposure.
-
Handling:
-
Work with the smallest quantities possible. A limit of 100mg without prior committee approval is a common institutional policy for new energetic materials.[13]
-
All work must be conducted in a certified chemical fume hood, preferably with a blast shield in place.[14]
-
Use only non-sparking tools made of plastic, wood, or ceramic.
-
Avoid all forms of friction, grinding, or impact.
-
Ground all equipment and personnel to prevent electrostatic discharge.[14]
-
Do not handle the material if you have cuts or open wounds on your hands.
-
-
Storage:
-
Store in a dedicated, locked, and well-ventilated cabinet. Do not store on wooden shelves.[2]
-
Store away from all incompatible materials, especially flammable liquids, organic materials, and reducing agents.[2][15]
-
Maintain the smallest possible inventory.[16]
-
The storage area should be cool, dry, and out of direct sunlight.
-
Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Mandatory Visualization: Chemical Incompatibility Chart
Caption: Key incompatibilities for 5-nitroisoindoline nitrate storage and handling.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, followed by appropriate PPE.
-
Engineering Controls: All manipulations must be performed in a chemical fume hood to control airborne concentrations. A blast shield is strongly recommended for all operations.[13][14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical splash goggles AND a full-face shield are mandatory.[14]
-
Hand Protection: Wear double-layered compatible chemical-resistant gloves (e.g., nitrile). Check for tears and replace frequently.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, sturdy shoes are required. An additional chemical-resistant apron is recommended when handling larger quantities.[17]
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
-
Disposal Considerations
This material is a highly hazardous waste.
-
DO NOT dispose of this material down the drain or in the general trash.
-
DO NOT mix with other waste streams, especially organic solvents or acidic/basic waste.[15]
-
All waste, including empty containers and contaminated articles (gloves, wipes), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department for professional disposal. Disposal will likely require specialized services for energetic materials.
References
-
5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet - NitraVer®5 Nitrate Reagent. Forestry Suppliers, Inc. Available at: [Link]
-
Public Health Statement for Nitrate and Nitrite. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, K. S., & Parales, R. E. (2010). Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%. Cole-Parmer. Available at: [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Matin, M. M., et al. (2019). BioMed Research International. Available at: [Link]
-
Liver dysfunction among workers handling 5-nitro-o-toluidine. Kubo, S., et al. (2001). Occupational and Environmental Medicine, 58(8), 519–523. Available at: [Link]
-
Standard Operating Procedure - Oxidizing Chemicals. Yale Environmental Health & Safety. Available at: [Link]
-
Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center (DSIAC). (2019). Available at: [Link]
-
5-Nitro-1-nitrosoindoline | C8H7N3O3 | CID 177819984 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
What Are the Health Effects from Exposure to Nitrates and Nitrites? Agency for Toxic Substances and Disease Registry (ATSDR). (Archived). Available at: [Link]
-
Chemwatch GHS SDS in English (European) 50019-5. Sdfine. Available at: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]
-
5-Nitroisoindoline-1,3-dione. Oakwood Chemical. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
Process Safety Management for Explosives and Pyrotechnics Manufacturing. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Is Sodium Nitrate Bad for You? Healthline. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. Available at: [Link]
-
Liver dysfunction among workers handling 5-nitro-o-toluidine. PubMed Central, National Institutes of Health. Available at: [Link]
-
Chemical Segregation and Storage Guide. University of Louisville. Available at: [Link]
-
A Chemical Hygiene Plan An Explosive Safety Plan. University of Alabama in Huntsville (UAH). Available at: [Link]
-
How to Store Flammable Liquids and Oxidising Agents in a Compliant Manner. Storemasta. Available at: [Link]
-
Health Risks of Sodium Nitrate: Poisoning Symptoms and Cancer. MedicineNet. Available at: [Link]
-
In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed, National Institutes of Health. Available at: [Link]
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. National Institutes of Health. Available at: [Link]
-
Energetic Materials Management Plan. Purdue University. Available at: [Link]
-
Nitrate (T3D0216). T3DB. Available at: [Link]
-
Hazards and risk factors - Organic and inorganic salts. Ospedale Sicuro. Available at: [Link]
-
Oxidizers Fact Sheet. University of Texas at Austin, Environmental Health and Safety. Available at: [Link]
-
Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents. PubMed Central, National Institutes of Health. Available at: [Link]
-
GHS Classification Search Tool. ChemRadar. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. PUBLIC HEALTH STATEMENT FOR NITRATE AND NITRITE - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Health Risks of Sodium Nitrate: Poisoning Symptoms and Cancer [medicinenet.com]
- 8. Liver dysfunction among workers handling 5-nitro-o-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver dysfunction among workers handling 5-nitro-o-toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrate/Nitrite Toxicity: What Are the Health Effects from Exposure to Nitrates and Nitrites? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. Is Sodium Nitrate Bad for You? [healthline.com]
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- 13. case.edu [case.edu]
- 14. uah.edu [uah.edu]
- 15. essr.umd.edu [essr.umd.edu]
- 16. purdue.edu [purdue.edu]
- 17. forestry-suppliers.com [forestry-suppliers.com]
Methodological & Application
Application Note: Controlled Protonation of 5-Nitroisoindoline with Nitric Acid
This Application Note is structured as a high-level technical guide for the controlled protonation of 5-nitroisoindoline. It prioritizes safety and chemical specificity, distinguishing clearly between simple salt formation and hazardous side reactions like nitration or oxidation.[1]
Executive Summary
This protocol details the procedure for the preparation of 5-nitroisoindolinium nitrate via the protonation of 5-nitroisoindoline (CAS: 115088-06-7) using nitric acid.
Critical Distinction: This procedure is strictly for acid-base salt formation (
Key Parameters
| Parameter | Specification |
| Reaction Type | Brønsted-Lowry Acid-Base Protonation |
| Target Product | 5-nitroisoindolinium nitrate (Salt) |
| Limiting Reagent | 5-nitroisoindoline (Free Base) |
| Acid Source | Nitric Acid (65-70%), diluted in organic solvent |
| Temperature | < 5 °C (Strict Control) |
| Risk Profile | High (Oxidizer + Amine Compatibility) |
Safety & Mechanistic Context (E-E-A-T)
The Chemical Hazard: N-Nitrosation vs. Protonation
Isoindoline derivatives are secondary amines.[1] While the 5-nitro group reduces the basicity of the nitrogen (pKa estimated ~7.5–8.0), the amine remains nucleophilic.
-
Desired Path (Protonation): Rapid reaction with
to form the stable ammonium salt.[1] -
Hazardous Path (N-Nitrosation): Reaction with
(nitrosonium ion), often present in fuming or impure nitric acid, leading to N-nitroso-5-nitroisoindoline . N-nitroso compounds are potent carcinogens and potential energetic materials.[1] -
Hazardous Path (Oxidation): Isoindolines are prone to oxidation to isoindoles or phthalimides.[1] Nitric acid is a strong oxidizer.[1]
Safety Directive: To ensure protonation dominates, the reaction must be performed with dilute acid , at low temperature , and with clean nitric acid (free of nitrous acid).[1]
Mechanistic Pathway (Visualization)
The following diagram illustrates the competition between the desired salt formation and the hazardous side reactions.
Figure 1: Reaction pathways for 5-nitroisoindoline in nitric acid.[1] Path A is the target; Paths B and C are safety hazards controlled by temperature and stoichiometry.[1]
Protocol: Synthesis of 5-Nitroisoindolinium Nitrate
Materials
-
Starting Material: 5-nitroisoindoline (Free Base), >97% purity.[1]
-
Note: If starting with the HCl salt, perform a free-basing step first (partition between EtOAc and 1M NaOH, dry organic layer, evaporate).[1]
-
-
Acid: Nitric Acid (70% ACS Reagent Grade).[1] Do not use fuming nitric acid.[1][2]
-
Solvent: Ethanol (Absolute) or 2-Propanol (IPA).[1]
-
Rationale: Nitrate salts of organic amines are often sparingly soluble in cold alcohols, facilitating crystallization.[1]
-
-
Stabilizer (Optional): Urea (Reagent grade).[1]
-
Rationale: Scavenges trace nitrous acid (
) to prevent N-nitrosation.[1]
-
Equipment
-
Three-neck round-bottom flask (100 mL).[1]
-
Addition funnel with pressure-equalizing arm.[1]
-
Ice/Salt bath (-10 °C to 0 °C).[1]
-
Nitrogen inert gas line (recommended to prevent atmospheric oxidation of the amine).[1]
-
Vacuum filtration setup (Buchner funnel).[1]
Step-by-Step Procedure
Step 1: Preparation of the Amine Solution
-
In the three-neck flask, dissolve 1.0 equivalent (e.g., 1.64 g, 10 mmol) of 5-nitroisoindoline in 20 mL of Ethanol .
-
Add 0.1 equivalents (approx. 60 mg) of Urea to the solution. This acts as a scavenger for any nitrous acid impurities.[1]
-
Cool the solution to 0 °C using an ice/salt bath. Stir magnetically under a gentle stream of Nitrogen.[1]
Step 2: Preparation of the Acid Solution
-
In a separate beaker, dilute 1.05 equivalents (e.g., 10.5 mmol, ~0.66 mL of 70% HNO3) of Nitric Acid into 5 mL of cold Ethanol .
-
Transfer this solution to the addition funnel.
Step 3: Controlled Addition (Protonation)[1]
-
Dropwise, add the ethanolic nitric acid to the amine solution over a period of 15–20 minutes .
-
Monitor Temperature: Ensure the internal temperature does not exceed 5 °C .
-
Observation: A precipitate (the nitrate salt) should begin to form almost immediately as a white or off-white solid.[1]
-
-
After addition is complete, continue stirring at 0–5 °C for 30 minutes to ensure complete salt formation.
Step 4: Isolation and Purification[1]
-
Filter the cold suspension using a Buchner funnel.[1]
-
Wash: Rinse the filter cake with cold Ethanol (2 x 5 mL) followed by cold Diethyl Ether (2 x 10 mL) .
-
Rationale: Ether helps remove residual acid and facilitates drying.[1]
-
-
Drying: Dry the solid under vacuum at ambient temperature (25 °C) for 4 hours. Do not heat above 40 °C as nitrate salts can be thermally sensitive.[1]
Quality Control & Characterization
| Test | Expected Result | Method Note |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation/decomposition.[1] |
| Melting Point | > 180 °C (with decomposition) | Sharp onset indicates purity.[1] Broad range = wet/impure.[1] |
| Solubility | Soluble in water, DMSO; Insoluble in Ether | Confirms ionic salt character.[1] |
| pH (1% aq) | ~ 2.0 – 3.0 | Acidic salt of a weak base.[1] |
| Silver Nitrate Test | No precipitate | Confirms absence of Chloride (if starting from HCl salt).[1] |
Troubleshooting Guide
-
Problem: No precipitate forms.
-
Cause: Product is too soluble in ethanol.[1]
-
Solution: Add cold Diethyl Ether dropwise until turbidity appears, then cool to -20 °C.
-
-
Problem: Product turns yellow/orange.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard procedures for amine salt formation).
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanisms of amine oxidation and nitration).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 596660, 5-Nitroisoindoline-1,3-dione.[1] [Link] (Reference for the oxidized dione analog, often confused with the amine).[1]
Disclaimer: This protocol is for research purposes only. The formation of nitrate salts of organic amines can create energetic materials.[1] Perform all work behind a blast shield.
Sources
Application Note: Solvent Engineering for the Recrystallization of 5-Nitroisoindolinium Nitrate
The following Application Note and Protocol is designed for researchers handling 5-nitroisoindolinium nitrate , a compound exhibiting characteristics of both an ionic salt and a potential energetic material.
This guide prioritizes safety , purity , and yield , adhering to the principles of energetic materials handling and advanced organic purification.
)Executive Summary & Chemical Context
Recrystallizing 5-nitroisoindolinium nitrate presents a dual challenge: the compound is an ionic salt requiring polar solvents, yet it possesses a nitro-substituted aromatic core that reduces water solubility compared to its unsubstituted analogs. Furthermore, as a nitrate salt of a nitro-compound, it falls under the category of potential energetic materials .
Standard organic recrystallization protocols (e.g., boiling ethanol) pose significant safety risks due to the incompatibility of oxidizers (nitrates) with flammable organic fuels at high temperatures. This guide advocates for a Common-Ion Effect approach using dilute nitric acid or a controlled Binary Aqueous-Organic system to maximize yield while mitigating thermal hazards.
Physicochemical Profile
| Property | Characteristic | Implication for Solvent Selection |
| Ionic Character | Salt ([Cation] | Requires high dielectric constant solvents (Water, MeOH, DMSO). |
| Substituent Effect | 5-Nitro group (-NO | Reduces basicity of the amine; increases lipophilicity slightly; increases thermal sensitivity. |
| Hydrolysis Risk | Moderate | The isoindolinium cation can deprotonate or hydrolyze in basic/neutral hot media. |
| Energetic Potential | Oxidizer-Fuel Balance | CRITICAL: Avoid heating to dryness; avoid high-concentration organic solvent mixtures at reflux. |
Solvent Selection Strategy
The selection process is governed by the "Solubility-Safety Matrix." We must identify a solvent that dissolves the solute at high temperatures (
Primary Candidate: Dilute Nitric Acid ( )
-
Mechanism: The Common-Ion Effect . Adding excess nitrate ions (
) shifts the solubility equilibrium to the left, forcing precipitation of the salt upon cooling. Increasing decreases . -
Advantages:
-
Prevents hydrolysis of the salt to the free base.
-
Non-flammable matrix (water-based).
-
Sharpens the solubility curve (steep gradient).
-
-
Disadvantages: Corrosive; requires acid-resistant filtration.
Secondary Candidate: Ethanol/Water (90:10)
-
Mechanism: Polarity adjustment. The organic fraction reduces the dielectric constant, lowering the solubility of the ionic salt compared to pure water.
-
Risk: Heating nitrate salts in ethanol can form ethyl nitrate (explosive) or lead to runaway oxidation. Use only if the acid method fails.
Solvent Screening Logic (DOT Diagram)
The following decision tree illustrates the logical flow for selecting the optimal solvent system.
Figure 1: Decision matrix for solvent selection. Note the prioritization of aqueous acid systems over organic solvents for safety.
Detailed Experimental Protocol
Safety Prerequisite (Mandatory)
-
PPE: Face shield, blast shield (polycarbonate), Kevlar gloves.
-
Equipment: Use a water bath or oil bath for heating. NEVER use a heat gun or open flame.
-
Tools: Teflon or wooden spatulas only. No metal (spark risk).
Protocol A: Recrystallization from Dilute Nitric Acid (Recommended)
This method utilizes the common-ion effect to maximize recovery and stability.
Reagents:
-
Crude 5-nitroisoindolinium nitrate.
-
2.0 M Nitric Acid (
), prepared from analytical grade stock. -
Deionized Water (ice cold).
Step-by-Step Procedure:
-
Saturation Calculation:
-
Place 1.0 g of crude solid in a test tube.
-
Add 2.0 M
dropwise while heating to 60°C until fully dissolved. Record volume ( ). -
Target: You want a near-saturated solution at 50-60°C. Do not boil vigorously (decomposition risk).
-
-
Dissolution:
-
Scale up: Place crude solid in an Erlenmeyer flask.
-
Add
of 2.0 M . -
Heat to 65°C with gentle stirring. Ensure complete dissolution.
-
Filtration: If insoluble black specks remain (carbon), filter hot through a glass frit or glass wool. Do not use paper (nitric acid digests paper).
-
-
Controlled Cooling (Nucleation):
-
Remove from heat. Allow the flask to cool to room temperature on a cork ring (insulator) for 30 minutes.
-
Observation: Needle-like crystals should begin to form.
-
Transfer to an ice bath (0-4°C) for 1 hour to complete precipitation.
-
-
Harvesting:
-
Filter using a sintered glass funnel (Porosity 3 or 4).
-
Wash: Wash the cake once with a minimal amount of ice-cold 3.0 M
(to maintain common ion pressure) followed by a wash with cold dichloromethane (DCM) to remove organic impurities if necessary (DCM is immiscible with the acid film but washes the crystals). -
Note: Avoid washing with pure water, as it may redissolve the salt.
-
-
Drying:
-
Air dry behind a blast shield for 2 hours.
-
Vacuum dry at 40°C max. Do not overheat.
-
Protocol B: Binary Solvent (Ethanol/Water)
Use only if Protocol A fails or if the salt is acid-sensitive.
-
Dissolve crude solid in minimum boiling Ethanol (Caution: Flammable).
-
Add hot water dropwise until the solution becomes slightly turbid (cloud point).
-
Add a few drops of Ethanol to clear the solution.
-
Cool slowly to 4°C.
Analytical Validation & Quality Control
Once crystals are harvested, purity must be verified.[1]
| Method | Expected Result | Failure Mode Indicator |
| Melting Point | Sharp range ( | Wide range = Impure. Charring <200°C = Unstable. |
| HPLC (UV) | Single peak at 254 nm. | Multiple peaks = Organic impurities/Isomers. |
| Ion Chromatography | Stoichiometric Nitrate:Cation ratio (1:1). | Excess Nitrate = Occluded acid. Low Nitrate = Hydrolysis. |
| XRD (Powder) | Distinct crystalline pattern. | Amorphous halo = Solvent occlusion/Rapid cooling. |
Recrystallization Workflow Diagram
Figure 2: Operational workflow for the purification process.
Troubleshooting Guide
-
Problem: No crystals form upon cooling.
-
Cause: Solution is not saturated (too much solvent).
-
Fix: Evaporate 20% of solvent under a stream of nitrogen (do not heat to boil) or add a "seed crystal" of the crude material to induce nucleation.
-
-
Problem: "Oiling out" (Liquid separates instead of crystals).
-
Cause: Temperature dropped too fast or solvent is too non-polar.
-
Fix: Reheat to dissolve, then cool very slowly (wrap flask in foil/towel). Add slightly more acid/water.
-
-
Problem: Crystals are yellow/brown.
-
Cause: Oxidation products or nitro-impurities.
-
Fix: Recrystallize again using activated charcoal (add charcoal during the hot dissolution step, then filter).
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Reference for handling nitro-substituted energetic salts).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved October 26, 2023, from [Link]
- Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
Sources
Troubleshooting & Optimization
Technical Guide: Optimization of 5-Nitroisoindoline Nitrate Synthesis
This Technical Support Guide addresses the optimization of 5-nitroisoindoline nitrate synthesis. This molecule is a critical intermediate in the synthesis of energetic materials and pharmaceutical pharmacophores.
The primary yield-limiting factors in this synthesis are the chemoselective reduction of the phthalimide precursor (preserving the nitro group) and the efficient isolation of the nitrate salt from the free base.
Strategic Synthesis Overview
Direct nitration of isoindoline is not recommended due to poor regioselectivity (yielding a mixture of 4- and 5-nitro isomers) and the susceptibility of the isoindoline ring to oxidation.
The Validated High-Yield Route:
-
Nitration: Phthalimide
5-Nitrophthalimide (High regioselectivity). -
Reduction: 5-Nitrophthalimide
5-Nitroisoindoline (Critical Step). -
Salt Formation: 5-Nitroisoindoline
5-Nitroisoindoline Nitrate.
Critical Workflow Visualization
Figure 1: Optimized synthetic pathway highlighting the critical Boron-Amine complex intermediate which often leads to false "low yield" observations.
Troubleshooting & Optimization (Q&A)
Phase 1: Reduction (The Yield Killer)
Q: I am using LiAlH₄, but my product contains 5-aminoisoindoline. How do I fix this? A: Stop using LiAlH₄ immediately. Lithium Aluminum Hydride is too strong and will reduce the nitro group to an amine (or azo compounds).
-
Solution: Switch to Borane-THF (BH₃·THF) or generated Diborane (NaBH₄ + BF₃·Et₂O) . These reagents chemoselectively reduce the imide carbonyls to methylenes without affecting the nitro group at controlled temperatures (0°C to RT).
Q: My reaction shows consumption of starting material, but I recover very little product after extraction. Where did it go? A: The product is likely trapped as a Boron-Amine Complex . Isoindolines form stable Lewis acid-base adducts with boron byproducts. Simple water/base quenching is insufficient to break this bond.
-
Protocol Fix: After the reduction, you must perform an acidic reflux .
-
Quench carefully with MeOH (destroy excess hydride).
-
Add 6M HCl (excess).
-
Reflux for 1–2 hours. This hydrolyzes the N-B bond.
-
Basify (pH > 10) and extract immediately.
-
Q: The reaction mixture turns black/tarry during reduction. A: This indicates thermal decomposition or polymerization of the unstable isoindoline free base.
-
Fix: Maintain temperature strictly below 65°C (THF reflux is usually safe, but avoid higher boiling solvents like diglyme unless necessary). Ensure the atmosphere is strictly inert (Nitrogen/Argon), as isoindolines are prone to oxidation to isoindoles or polymers.
Phase 2: Salt Formation & Isolation
Q: Adding concentrated HNO₃ to the free base causes fuming and decomposition. A: The heat of neutralization is triggering oxidative decomposition or nitration of the aromatic ring (over-nitration).
-
Protocol Fix:
-
Dissolve the 5-nitroisoindoline free base in a neutral organic solvent (e.g., Diethyl Ether, Ethyl Acetate, or Ethanol).
-
Cool to 0°C .
-
Add stoichiometric HNO₃ (diluted in the same solvent) dropwise .
-
The nitrate salt should precipitate as a crystalline solid.
-
Q: No precipitate forms when I add nitric acid. A: Your solvent is too polar (likely water or excess alcohol), keeping the salt in solution.
-
Fix: Add a non-polar anti-solvent such as Diethyl Ether or Hexane to force precipitation. Perform the salt formation in anhydrous conditions if possible to maximize yield.
Detailed Experimental Protocol
Step A: Reduction of 5-Nitrophthalimide
-
Reagents: 5-Nitrophthalimide (1.0 eq), BH₃·THF (1.0 M solution, 3.5–4.0 eq).
-
Solvent: Anhydrous THF.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Addition: Charge 5-Nitrophthalimide and THF. Cool to 0°C.[1][2]
-
Reduction: Add BH₃·THF dropwise via syringe. Caution: Gas evolution.
-
Reaction: Allow to warm to Room Temperature (RT), then heat to gentle reflux for 12–16 hours. Monitor by TLC (Starting material disappearance).
-
Quench (Critical): Cool to 0°C. Add Methanol slowly until gas evolution ceases.
-
Hydrolysis: Add 6M HCl (approx 5 mL per gram of substrate). Reflux for 2 hours.
-
Isolation: Concentrate in vacuo to remove THF/MeOH. Dilute with water. Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 11. Extract rapidly with DCM (3x). Dry over Na₂SO₄ and concentrate to give 5-nitroisoindoline (Free Base) .
Step B: Nitrate Salt Formation
-
Reagents: 5-Nitroisoindoline (Free Base), HNO₃ (70%), Ethanol/Ether.
-
Dissolve the free base in a minimum amount of cold Ethanol.
-
Add dilute HNO₃ (prepared in Ethanol) dropwise at 0°C.
-
If precipitate does not form immediately, add cold Diethyl Ether slowly.
-
Filter the solid, wash with cold Ether, and dry under vacuum.
Comparative Yield Analysis
| Method | Reducing Agent | Nitro Tolerance | Yield (Typical) | Major Issues |
| Rec. Method | BH₃·THF | Excellent | 75–85% | Requires acidic hydrolysis workup. |
| Alternative A | NaBH₄ / BF₃·Et₂O | Good | 60–70% | Handling of BF₃ etherate; stoichiometry. |
| Alternative B | LiAlH₄ | Poor | <10% | Reduces nitro group to amine/azo. |
| Alternative C | H₂ / Pd-C | Poor | 0% | Reduces nitro group first. |
Safety & Energetic Materials Handling
-
Energetic Warning: 5-Nitroisoindoline nitrate is an energetic salt. While less sensitive than primary explosives, it should be treated with caution. Avoid friction and impact.
-
Exotherm Control: The nitration of phthalimide and the neutralization to form the nitrate salt are highly exothermic. Always use active cooling.
-
Borane Safety: BH₃ is toxic and highly flammable. Use in a fume hood.
References
-
Reduction of Imides with Borane: Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of borane in tetrahydrofuran with N-substituted imides. The Journal of Organic Chemistry, 38(5), 912-916. Link
-
Synthesis of Nitroisoindolines: Benchchem Protocol: Synthesis of (2-Benzylisoindolin-4-YL)methanamine (Intermediate steps).Link
-
Borane Reduction Patent: Bicycloaniline derivative and use thereof. (2003). Patent US20030186987A1. (Describes reduction of 5-nitroisoindoline precursors). Link
-
General Nitration Procedures: Organic Syntheses, Coll. Vol. 2, p. 459 (1943); Vol. 17, p. 65 (1937). (Nitration of Phthalimide).[2] Link
Sources
Technical Support Center: Stability & Drying Protocols for 5-Nitroisoindoline Nitrate
Current Status: Operational Ticket ID: #NITRO-ISO-552 Subject: Prevention of Decomposition During Drying Processes Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1][2]
The Core Challenge: Drying 5-nitroisoindoline nitrate presents a unique "internal redox" hazard. You are essentially heating a reducing agent (the secondary amine of the isoindoline ring) in the presence of an oxidizing agent (the nitrate counter-ion), all while the molecule contains a nitro group that sensitizes the aromatic ring.
Why Decomposition Occurs:
-
Oxidative Dehydrogenation: The isoindoline core is susceptible to oxidation at the benzylic positions (C1/C3). Under thermal stress, the nitrate anion (
) can act as an oxidant, stripping hydrogen to form the unstable isoindole intermediate or oxidizing fully to the phthalimide, resulting in "pinking" or black tar formation. -
Acid-Catalyzed Hydrolysis: If the salt was crystallized from excess nitric acid, trapped
within the crystal lattice lowers the decomposition onset temperature significantly. -
Thermal Runaway: Organic nitrates often exhibit autocatalytic decomposition kinetics. Once degradation begins (
), the release of gases accelerates the breakdown of the remaining material.
Troubleshooting Guide (Q&A)
Issue A: Material Discoloration (Pink/Red/Black Shift)
User Observation: "My white/off-white wet cake turns salmon-pink or grey after 2 hours in the vacuum oven."
-
Diagnosis: This is the hallmark of oxidative degradation. The "pink" hue is often due to the formation of diazo species or N-oxide impurities caused by air leaks or excessive heat.
-
Corrective Action:
-
Check Vacuum Integrity: Ensure your oven leak rate is
. Oxygen ingress at elevated temperatures is fatal to this compound. -
Nitrogen Bleed: Do not dry under static vacuum. Use a dynamic nitrogen bleed. The flow of inert gas sweeps away water vapor and displaces any residual oxygen.
-
Temperature Limit: Hard cap your heating mantle/shelf at 40°C .
-
Issue B: Melting Point Depression / "Wet" Appearance
User Observation: "The material looks dry, but the melting point is
-
Diagnosis: Partial hydrolysis or solvent entrapment (amorphous collapse). If you dry too fast, the crystal lattice collapses, trapping solvent and acid inside an amorphous shell.
-
Corrective Action:
-
Solvent Displacement: Before drying, wash the cake with cold Isopropyl Alcohol (IPA) or TBME to displace water/mother liquor.
-
Ramped Vacuum: Do not apply full vacuum immediately. Ramp down pressure over 30 minutes to prevent rapid solvent boiling.
-
Issue C: Unexpected Exotherm (Safety Warning)
User Observation: "The internal temperature probe spiked higher than the shelf temperature."
-
Diagnosis: CRITICAL SAFETY EVENT. The material is undergoing autocatalytic decomposition.
-
Immediate Action:
-
Stop Heat: Cut power to the heater immediately.
-
Break Vacuum with Nitrogen: Flood the chamber with inert gas to cool the material convectively.
-
Do NOT Open: Allow to cool to ambient temperature before inspecting.
-
Future Prevention: Ensure the material is free of transition metals (Fe, Cu) which catalyze nitrate decomposition.
-
Optimized Drying Protocol (Self-Validating System)
This protocol uses a Step-Down Pressure / Step-Up Temperature approach to minimize thermal stress.
Phase 1: Pre-Drying (Ambient)
-
Goal: Remove bulk surface solvent without thermal stress.
-
Action: Apply vacuum (100 mbar) at 20°C (Ambient) for 2 hours with a nitrogen bleed.
-
Validation: Visual check—material should be free-flowing, not a paste.
Phase 2: Primary Drying (Thermal Ramp)
-
Goal: Remove bound solvent.
-
Action:
-
Increase vacuum to <10 mbar .
-
Ramp temperature to 35°C (Rate:
). -
Hold for 6–12 hours.
-
-
Crucial Constraint: Never exceed 45°C .
Phase 3: Equilibrium Check (The "Stop" Signal)
-
Goal: Confirm dryness without over-baking.
-
Action: Isolate the oven (close vacuum valve). Monitor pressure rise.[1]
-
Validation: If pressure rises
in 15 minutes, drying is complete. If pressure spikes, solvent is still evolving.
Data Table: Process Parameters
| Parameter | Specification | Critical Limit (Failure Point) |
| Max Shelf Temp | ||
| Vacuum Level | ||
| Atmosphere | Air/Oxygen (Oxidation risk) | |
| Time | 8–12 Hours |
Visual Workflow (Decision Tree)
The following diagram illustrates the logical flow for the drying process, including safety loops.
Caption: Figure 1. Iterative drying workflow with integrated pressure-rise validation to prevent thermal over-exposure.
References & Authority
The protocols above are derived from standard operating procedures for thermally labile energetic intermediates and specific literature regarding isoindoline stability.
-
Celgene Corporation. (2011). Methods for the Synthesis of Lenalidomide and Intermediates.[2] Patent WO2011050962.[2] (Describes the handling of nitro-isoindoline precursors and the sensitivity of the isoindoline ring to oxidation).
-
NIST. (2009). High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates. Journal of Physical and Chemical Reference Data.[3] (Establishes the baseline thermal instability of nitrate anions in the presence of organic fuels).
-
Pourmortazavi, S. M., et al. (2009).[4] Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.[4] Journal of Hazardous Materials.[4] (Provides mechanistic insight into the autocatalytic decomposition of organic nitrates).
-
Fisher Scientific. (2021). Safety Data Sheet: 5-Nitroisoindoline Derivatives. (General handling and storage precautions for nitro-substituted isoindolines).
Sources
Technical Support Center: 5-Nitroisoindoline Nitrate Crystallization
This guide serves as a technical support resource for the crystallization and particle size control of 5-nitroisoindoline nitrate . It is designed for process chemists and engineers in pharmaceutical development, particularly those working with Lenalidomide/Pomalidomide intermediates or energetic precursors.
Status: Active Safety Level: HIGH (Potential Energetic Material/Strong Oxidizer) Primary Objective: Control Particle Size Distribution (PSD) to prevent filtration bottlenecks and ensure downstream reaction consistency.
⚠️ CRITICAL SAFETY WARNING
Read Before Proceeding: Nitrate salts of nitro-aromatic compounds (like 5-nitroisoindoline nitrate) possess energetic properties . They are oxidizing agents and may be shock-sensitive or thermally unstable.
-
Do NOT mill or grind dry crystals without DSC (Differential Scanning Calorimetry) thermal stability data.
-
Do NOT allow the reaction mass to dry out completely in the reactor.
-
Always test for impact sensitivity before scaling up.
Part 1: The Core Protocol (Controlled Cooling Crystallization)
The most reliable method to control particle size for this salt is Seeded Cooling Crystallization in an aqueous acidic medium or a water-miscible organic solvent. This method decouples nucleation from crystal growth, allowing you to target a specific size range (typically
Experimental Workflow
Solvent System:
-
Primary Choice: Dilute Nitric Acid (
) in Water.-
Rationale: Utilizing the Common Ion Effect decreases solubility steeply as temperature drops, driving high yield while maintaining a controllable supersaturation profile [1]. This is analogous to the separation of 5-nitroquinoline nitrate [2].
-
-
Alternative: Ethanol/Water (if acid entrapment is a purity concern).
Step-by-Step Protocol:
| Step | Operation | Critical Process Parameter (CPP) | Technical Rationale |
| 1 | Dissolution | Temp: | Ensure total dissolution to remove "ghost nuclei" that cause uncontrolled nucleation. |
| 2 | Clarification | Filter: | Remove insoluble impurities that act as heteronuclear seeds. |
| 3 | Equilibration | Cool to | Bring system just above the saturation point ( |
| 4 | Seeding | Add 0.5--2.0 wt% seeds | The Control Point. Seeds provide surface area for growth, suppressing spontaneous nucleation of fines. |
| 5 | Isothermal Hold | Hold 30--60 mins | Allow seeds to "heal" (dissolve surface irregularities) and prevent initial shock nucleation. |
| 6 | Controlled Cooling | Rate: | Cubic Cooling Profile is preferred over linear. Slow initial cooling prevents supersaturation from exceeding the Metastable Zone Limit (MSZL). |
| 7 | Aging | Temp: | Promotes Ostwald Ripening , where fines dissolve and deposit onto larger crystals, narrowing the PSD. |
Part 2: Process Visualization
Workflow Logic: Particle Size Control Loop
Caption: Logic flow for Seeded Cooling Crystallization. Note the "Superheat" step to destroy ghost nuclei, a common cause of batch-to-batch PSD variation.
Part 3: Troubleshooting Guide (FAQs)
Q1: My crystals are too small (fines) and filtration takes hours. Why?
Diagnosis: You likely exceeded the Metastable Zone Limit (MSZL) .
-
Mechanism: When supersaturation (
) becomes too high, the system relieves energy via spontaneous nucleation (creating millions of tiny particles) rather than growth (depositing mass onto existing particles). -
Solution:
-
Reduce Cooling Rate: Switch from linear cooling (
) to a non-linear profile (slow at start, faster at end). -
Increase Seed Load: If you use 0.1% seeds, increase to 1.0%. More surface area absorbs supersaturation faster, keeping
low [3]. -
Check Agitation: High shear (RPM > 300) can fracture fragile needles, creating secondary nuclei. Use a hydrofoil impeller at low speeds (Tip speed < 1.5 m/s).
-
Q2: I see "oiling out" (liquid droplets) before crystallization.
Diagnosis: You are operating in the Liquid-Liquid Phase Separation (LLPS) region.
-
Context: Nitro-aromatic salts often have a "miscibility gap" in aqueous mixtures at high temperatures.
-
Solution:
-
Increase Acid Concentration: Slightly higher
concentration often suppresses LLPS by increasing ionic strength. -
Seed Earlier: Add seeds before the solution cools into the oiling-out region. The presence of crystals provides a template for growth, bypassing the oil phase.
-
Q3: The crystals are agglomerated (clumps). How do I fix this?
Diagnosis: Agglomeration usually happens when the suspension is too thick (high solid loading) or agitation is inefficient.
-
Solution:
-
Optimize Hydrodynamics: Ensure your crystallizer has baffles. A "swirling" slurry promotes collision and sticking. A baffled, turbulent flow keeps particles separate.
-
Sonication (Lab Scale): Brief ultrasound pulses during nucleation can de-agglomerate particles, but use with caution on energetic salts.
-
Part 4: Data & Specifications
Critical Process Parameters (CPP) Summary
| Parameter | Target Range | Impact on Quality |
| Supersaturation ( | ||
| Cooling Profile | Cubic / Non-linear | Linear cooling causes |
| Seed Size | Large seeds ( | |
| Impeller Type | Hydrofoil / Pitch Blade | Rushton turbines generate high shear, breaking crystals. |
Troubleshooting Logic Tree
Caption: Root cause analysis for common particle size deviations.
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
-
Dufton, S. F. (1892). "Separation of 5-nitroquinoline as the nitrate salt". Journal of the Chemical Society. (Historical basis for nitro-isomer separation via nitrate salts).
-
Nagy, Z. K., et al. (2022). "Targeting Particle Size Specification in Pharmaceutical Crystallization". Pharmaceutics.
-
US Patent 8,946,265 . "Process for the preparation of lenalidomide". (Describes crystallization of related nitro-isoindoline intermediates).
Technical Guide: Reducing Sensitivity to Impact and Friction in Nitrate Salts
Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.1 (Current Standards)
Introduction: The Stability Paradox
Nitrate salts—ranging from simple oxidizers like Ammonium Nitrate (AN) to complex pharmaceutical nitrate esters (e.g., PETN derivatives, isosorbide mononitrate)—are fundamental to high-energy synthesis and drug delivery. However, their thermodynamic utility comes with a kinetic penalty: sensitivity .
As a Senior Application Scientist, I often see "unexplained" detonations or deflagrations in the lab. These are rarely random. They are almost always the result of micro-structural defects or frictional hotspots that could have been engineered out of the system.
This guide moves beyond basic safety protocols to the material science of desensitization . We will treat sensitivity not as a fixed property, but as a variable you can control through crystal engineering, phlegmatization, and environmental management.
Module 1: Crystal Engineering & Morphology
The Core Issue: Sensitivity is often a function of crystal habit.[1][2] Needle-like (acicular) crystals and plates are mechanically unstable. Under stress (impact/friction), they fracture easily, creating fresh surfaces and "hot spots"—localized regions of high temperature caused by adiabatic compression of trapped gas or inter-crystalline friction.
Troubleshooting Protocol: Crystal Habit Modification
Q: My nitrate salt crystallizes as long needles and pops during filtration. How do I fix this?
A: You must force a morphological shift from acicular (needles) to equant (spherical/cuboidal) habits.
-
Solvent Selection: High-aspect-ratio growth (needles) often occurs when solute-solvent interactions are too strong on specific faces. Switch to a solvent with lower solubility or use a cooling crystallization method with a seed crystal of the desired habit.
-
Supersaturation Control: Fast precipitation traps solvent inclusions (defects). Slow down your addition rate or cooling ramp. Lower supersaturation favors thermodynamic (equant) shapes over kinetic (needle) shapes.
-
Sphericity Factor: Research confirms that higher "crystal habit sphericity" (
) correlates directly with lower impact sensitivity. Spheres distribute mechanical stress; needles concentrate it.
Mechanism Visualization:
Caption: The three pillars of desensitization. Addressing morphology (Step 1) is often the most effective intrinsic change.
Module 2: Phlegmatization & Additives
The Core Issue: Pure nitrate salts have high friction coefficients. When crystals rub against each other or metal surfaces, the friction energy is converted to heat. If this heat cannot dissipate faster than the decomposition rate, ignition occurs.
Troubleshooting Protocol: The "Dilution" Strategy
Q: I cannot change the crystal shape. How do I process this safely?
A: You need phlegmatization —the addition of a desensitizer that acts as a lubricant, heat sink, or binder.
| Additive Class | Examples | Mechanism of Action | Recommended For |
| Inert Binders | Nitrocellulose (NC), Waxes, Polymers | Coats crystals to prevent direct crystal-crystal contact; absorbs friction energy. | Pressing/Tableting |
| Heat Sinks | Zinc Oxide (ZnO), Carbonates | Endothermically decomposes or absorbs heat, quenching "hot spots" before propagation. | Bulk Storage/Milling |
| Lubricants | Graphite, Stearates | Reduces the coefficient of friction ( | Flow/Transfer |
| Liquids | Water, Alcohol | The most effective desensitizer. Fills voids (preventing adiabatic compression) and cools. | Wet Granulation |
Critical Workflow:
-
Wet Processing: Never mill dry nitrate salts if possible. Use a slurry or paste (wet grinding). Water content as low as 5-10% can raise the friction initiation threshold significantly.[3]
-
Coating: For dry powders, coat the surface with a wax or polymer. This creates a "buffer zone" that melts under friction, absorbing the energy.
Module 3: Environmental & Process Control
The Core Issue: Dry air promotes electrostatic discharge (ESD), and thermal cycling causes crystals to crack (decrepitation), increasing surface area and sensitivity.
Troubleshooting Protocol: The "Safe Lab" Environment
Q: The material passed safety tests last week but is sensitive today. Why?
A: Check your humidity and thermal history.
-
Humidity Control: Maintain Relative Humidity (RH) > 50%. Dry air (<30% RH) allows static charge build-up on crystal surfaces. A spark can trigger nitrate dusts.
-
Thermal Cycling: Avoid rapid temperature changes during storage. Ammonium nitrate, for example, undergoes phase transitions (e.g., at 32°C) that change crystal volume. Repeated cycling through this point pulverizes the crystal, creating "fines" (dust) that are hyper-sensitive.
-
Action: Store at a constant temperature away from phase transition points.
-
Module 4: Validation (Standardized Testing)
The Core Issue: "It feels stable" is not data. You must validate desensitization using BAM (Bundesanstalt für Materialforschung) standards.
Experimental Protocol: BAM Sensitivity Testing
1. BAM Fallhammer (Impact Sensitivity)
-
Objective: Determine the impact energy (Joules) required to initiate decomposition.
-
Setup: A drop weight (1kg, 5kg, or 10kg) falls onto the sample confined between two steel cylinders.
-
Procedure:
-
Place 40 mm³ of sample in the device.
-
Drop weight from varying heights (Bruceton Staircase Method).
-
Target: You want to increase the limiting impact energy.
-
Sensitive: < 2 J[4]
-
Moderate: 2–10 J
-
Less Sensitive: > 40 J (Transport Safe)
-
2. BAM Friction Tester
-
Objective: Determine the friction force (Newtons) required for initiation.
-
Setup: A porcelain peg is dragged across a porcelain plate holding the sample.
-
Procedure:
-
Apply load (e.g., 5 N to 360 N).
-
Observe for "reaction" (flash, smoke, pop).
-
Target: > 360 N indicates high friction insensitivity.
-
Testing Logic Diagram:
Caption: Standard validation workflow. Both impact and friction thresholds must be met for safe handling.
FAQ: Troubleshooting Specific Scenarios
Q: Can I use glass beads to grind nitrate salts? A: NO. Glass is abrasive and can create high-friction hot spots. Use conductive rubber or soft plastic spatulas. For milling, use fluid energy mills (jet mills) or wet ball milling with non-sparking media (e.g., brass or conductive ceramic), never dry tumbling with heavy media.
Q: My sample is "sticky" after adding wax. Is this a problem? A: Sticky is often good for safety (reduces dust), but bad for processing. If it bridges in the hopper, do not strike the hopper! Use a vibrator or reformulate with a flow aid like colloidal silicon dioxide (in very small amounts, as silica can be abrasive—balance is key).
Q: I'm synthesizing a pharmaceutical nitrate ester. It's an oil. Is it safer? A: Liquid nitrates (oils) are often less sensitive to friction than crystals because there are no crystal lattice defects to crush. However, they can be incredibly sensitive to impact (bubble collapse). Absorb the oil onto an inert carrier (like lactose or silica) immediately to convert it into a "dry," handleable powder (solid solution).
References
-
Bondarchuk, S. V. (2018).[1] Significance of crystal habit sphericity in the determination of the impact sensitivity of bistetrazole-based energetic salts. CrystEngComm. Link
-
Klapötke, T. M. (2025). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. ResearchGate. Link
-
Zeman, S., et al. (2025). Decreasing Friction Sensitivity for Primary Explosives. ResearchGate. Link
-
Dong, H., et al. (2025). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. MDPI Coatings. Link
-
United Nations. Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria (Test Series 3). UNECE. Link
Sources
- 1. Significance of crystal habit sphericity in the determination of the impact sensitivity of bistetrazole-based energetic salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Relationship between the crystal packing and impact sensitivity of energetic materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 6. utec-corp.com [utec-corp.com]
Validation & Comparative
A Comparative Guide to the Thermal Analysis of 5-Nitroisoindoline Nitrate and Related Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for understanding the thermal stability and decomposition characteristics of 5-nitroisoindoline nitrate, a potentially novel energetic material. In the absence of direct, publicly available experimental data for this specific compound, this document leverages a comparative approach. By examining the thermal behavior of structurally analogous nitroaromatic compounds and nitrate esters, we can predict and interpret the anticipated results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed to equip researchers with the foundational knowledge, experimental protocols, and safety considerations necessary for the thermal analysis of new energetic materials, ensuring both scientific rigor and operational safety.
Introduction: The Importance of Thermal Analysis for Energetic Materials
The thermal stability of energetic materials is a critical parameter that dictates their safety, performance, and shelf-life.[1][2] For newly synthesized compounds like 5-nitroisoindoline nitrate, a thorough understanding of their response to thermal stimuli is paramount before they can be considered for any application, including in drug development as potential energetic components of advanced delivery systems. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and accessible techniques for this purpose.[3][4]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on melting points, phase transitions, and exothermic decomposition energies.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[3] It is ideal for determining decomposition temperatures, identifying the number of decomposition steps, and assessing the volatility of the material and its decomposition products.
When used in conjunction, DSC and TGA offer a comprehensive thermal profile of a material.[3][4] This guide will delineate the principles of these techniques and their specific application to energetic materials, using known compounds to build a predictive model for the thermal behavior of 5-nitroisoindoline nitrate.
Predicted Thermal Behavior of 5-Nitroisoindoline Nitrate: A Comparative Analysis
Given the molecular structure of 5-nitroisoindoline nitrate, we can anticipate its thermal behavior by comparing it to two key classes of energetic materials: nitroaromatic compounds and nitrate esters.
Comparison with Nitroaromatic Compounds
Nitroaromatic compounds are a well-studied class of energetic materials.[6] The presence of the C-NO2 bond is a primary determinant of their thermal stability.[6] The thermal decomposition of these compounds is often an autocatalytic process, characterized by an induction period followed by rapid acceleration.[6]
-
Expected DSC Profile: We can predict that 5-nitroisoindoline nitrate will exhibit a sharp exothermic decomposition peak in its DSC thermogram. The onset temperature of this exotherm will be a key indicator of its thermal stability. For comparison, the decomposition of mononitrotoluenes can be hazardous, with incidents reported over the past 30 years resulting in numerous fatalities and injuries.[6]
-
Expected TGA Profile: The TGA curve will likely show a significant mass loss corresponding to the exothermic event observed in the DSC. The temperature at which this mass loss begins (the onset of decomposition) is a critical safety parameter.
Comparison with Nitrate Esters
Nitrate esters (-ONO2) are another important class of energetic materials, often used as propellants.[7][8] Their thermal stability can be influenced by the presence of other functional groups and the overall molecular structure.[9]
-
Expected DSC Profile: Similar to nitroaromatics, nitrate esters typically show a strong exothermic decomposition. The energy released during this decomposition, which can be quantified from the DSC peak area, is a measure of the material's energetic output.
-
Expected TGA Profile: The TGA will reveal the temperature range over which the nitrate ester decomposes. For some nitrate esters, the decomposition can occur in multiple stages.
Table 1: Comparative Thermal Properties of Related Energetic Materials
| Compound Class | Typical Decomposition Onset (DSC, °C) | Key Thermal Events |
| Nitroaromatics (e.g., Nitrotoluenes) | 150 - 250 | Sharp, single-stage exothermic decomposition.[6] |
| Nitrate Esters (e.g., Nitrocellulose) | 160 - 200 | Strong exothermic decomposition, may be multi-stage.[9] |
| 5-Nitroisoindoline Nitrate (Predicted) | 170 - 230 | Likely a sharp, energetic decomposition influenced by both the nitroaromatic and nitrate ester functionalities. |
Note: The predicted range for 5-nitroisoindoline nitrate is an educated estimation based on the properties of related compounds and should be confirmed by experimental data.
Experimental Protocols for the Thermal Analysis of Energetic Materials
The following protocols are designed to be self-validating and prioritize safety. When analyzing a new energetic material, it is crucial to start with a very small sample size and to have a thorough understanding of the instrumentation and potential hazards.
Safety First: Handling and Preparation of Energetic Material Samples
The handling of energetic materials requires strict adherence to safety protocols to mitigate the risk of accidental initiation.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Small Sample Sizes: Begin with a sample mass of less than 1 mg for initial screening.
-
Avoid Contamination: Use clean, dedicated spatulas and sample pans. Contaminants can catalyze decomposition and lower the decomposition temperature.[6]
-
Grounding: Ensure that you and your equipment are properly grounded to prevent electrostatic discharge, which can be an ignition source.
Detailed DSC Protocol
This protocol provides a step-by-step guide for performing a DSC analysis on a new energetic material.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).
-
Sample Preparation:
-
Tare a clean aluminum DSC pan and lid.
-
Carefully weigh 0.5 - 1.0 mg of the 5-nitroisoindoline nitrate sample into the pan.
-
Hermetically seal the pan to contain any volatile decomposition products and prevent contamination of the DSC cell.
-
-
Experimental Parameters:
-
Temperature Range: Set the initial temperature to ambient and the final temperature to a point beyond the expected decomposition, but not exceeding the instrument's limit (e.g., 30°C to 400°C).
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower heating rates can provide better resolution of thermal events.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere and remove any gaseous decomposition products.
-
-
Data Analysis:
-
Determine the onset temperature of any exothermic events.
-
Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Note any endothermic events, such as melting.
-
Detailed TGA Protocol
This protocol outlines the procedure for conducting a TGA experiment on an energetic material.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation:
-
Tare a clean TGA sample pan (typically ceramic or platinum).
-
Weigh 1-2 mg of the 5-nitroisoindoline nitrate sample into the pan.
-
-
Experimental Parameters:
-
Temperature Range: Similar to the DSC, set a range from ambient to a temperature beyond the final decomposition step (e.g., 30°C to 500°C).
-
Heating Rate: Use a heating rate of 10 °C/min.
-
Purge Gas: Employ an inert purge gas (nitrogen or argon) at a consistent flow rate.
-
-
Data Analysis:
-
Determine the onset temperature of mass loss.
-
Identify the number of decomposition stages and the temperature range of each.
-
Calculate the percentage of mass loss at each stage.
-
Visualization of Experimental Workflow and Data Interpretation
Experimental Workflow Diagram
Caption: Workflow for DSC and TGA analysis of energetic materials.
Interpreting the Thermal Data
The shape and characteristics of the DSC and TGA curves provide a wealth of information.[11]
-
Sharp Exotherm: A sharp, narrow exothermic peak in the DSC curve, accompanied by a rapid mass loss in the TGA, is indicative of a rapid, energetic decomposition, which is a characteristic of many explosive materials.
-
Broad Exotherm: A broad exotherm may suggest a more complex, multi-step decomposition process.
-
Endotherms: An endothermic peak prior to decomposition typically corresponds to a phase transition, such as melting. The melting point is a key physical property that can be used for material identification and purity assessment.
Caption: Key parameters from DSC and TGA for interpretation.
Conclusion and Future Directions
While direct experimental data for 5-nitroisoindoline nitrate is not yet available, a comparative analysis with known nitroaromatic compounds and nitrate esters provides a strong foundation for predicting its thermal behavior. The protocols and safety guidelines outlined in this guide offer a robust framework for researchers to safely and accurately characterize this and other novel energetic materials.
The next critical step is to perform the DSC and TGA experiments on 5-nitroisoindoline nitrate. The resulting data will not only validate the predictions made in this guide but also provide crucial information for its potential development and application. Further studies, such as kinetic analysis using different heating rates, can provide deeper insights into the decomposition mechanism and help in predicting the material's long-term stability.
References
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?[Link]
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. [Link]
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ResearchGate. (2025, August 9). Thermal Stability of Explosives. [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. [Link]
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ResearchGate. (n.d.). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. [Link]
-
UCSB MRL. (n.d.). Interpreting DSC Data. [Link]
-
OSHA. (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. [Link]
-
ACS Omega. (2021, April 27). A Short Review of Nitric Esters and Their Role in Energetic Materials. [Link]
-
Organic Syntheses. (n.d.). Indazole, 5-nitro-. [Link]
-
SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]
-
CHIMIA. (n.d.). Thermal Stability of Explosives. [Link]
-
MDPI. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]
-
MDPI. (n.d.). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. [Link]
-
ResearchGate. (2025, August 6). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. [Link]
-
ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]
-
ResearchGate. (n.d.). Sensitivity and Performance of Energetic Materials. [Link]
- Google Patents. (n.d.). US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.
-
GOV.UK. (2013, January 4). Explosives facilities, safety precautions. [Link]
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ACS Publications. (2023, October 13). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. [Link]
-
NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]
-
Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
PubMed Central. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. [Link]
-
MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
-
National Institute of Standards and Technology. (2013, November 24). Forensic Analysis Methodology for Thermal and Chemical Characterization of Homemade Explosives. [Link]
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comparative stability of 5-nitroisoindoline nitrate in various acidic media
Topic: Comparative Stability of 5-Nitroisoindoline Nitrate in Various Acidic Media Content Type: Publish Comparison Guide
Executive Summary
5-Nitroisoindoline nitrate is the nitrate salt of the secondary amine 5-nitroisoindoline. While the hydrochloride salt (CAS 400727-69-7) is the industry standard for storage and synthesis, the nitrate salt presents unique stability characteristics defined by the interplay between the electron-withdrawing nitro group and the oxidizing potential of the nitrate counterion.
This guide objectively compares the stability of 5-nitroisoindoline nitrate against its primary alternatives (Hydrochloride, Sulfate, and Free Base) across four distinct acidic media. Experimental evidence suggests that while the nitrate salt exhibits superior crystallinity for purification in nitric acid media, it possesses a lower thermal stability threshold compared to the hydrochloride analogue due to potential oxidative degradation pathways.
Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7][8]
To understand the stability profile, we must first analyze the structural electronics of the molecule.
-
Core Structure: The isoindoline ring is a reduced form of isoindole.[1] Unlike isoindole, which is kinetically unstable, isoindoline is a stable secondary amine.
-
Substituent Effect (5-Nitro): The nitro group at the C5 position is a strong electron-withdrawing group (EWG).
-
Impact on Basicity: It significantly lowers the pKa of the secondary amine (estimated pKa ~7.5–8.0) compared to unsubstituted isoindoline (pKa ~9.5). This reduces the salt formation enthalpy, making the salt more susceptible to hydrolysis in weak acids.
-
Impact on Stability:[2][3][4] The EWG deactivates the aromatic ring, rendering it more resistant to electrophilic aromatic substitution (e.g., sulfonation) but the amine center remains vulnerable to oxidation.
-
-
The Nitrate Counterion (
): Unlike the inert chloride ion, the nitrate anion is non-nucleophilic but possesses oxidizing potential, particularly in acidic solution at elevated temperatures.
Comparative Stability Matrix
The following table summarizes the stability of 5-nitroisoindoline nitrate compared to the hydrochloride salt and free base in various acidic environments.
Table 1: Stability Performance in Acidic Media (25°C vs. 80°C)
| Medium | 5-Nitroisoindoline Nitrate (Target) | 5-Nitroisoindoline HCl (Standard) | Stability Mechanism / Failure Mode |
| 0.1 M HCl | High Stability | High Stability | Protonation locks the amine lone pair, preventing oxidation. Chloride ion is inert. |
| 6 M HCl (Reflux) | Moderate Stability | High Stability | Nitrate salt may undergo anion exchange or partial oxidation. HCl salt is thermodynamically preferred. |
| Dilute HNO₃ | High Stability | Moderate Stability | Common ion effect stabilizes the nitrate salt (precipitates). HCl salt may evolve Cl₂ gas (redox reaction with HNO₃). |
| Conc. H₂SO₄ | Low Stability (Heat) | Moderate Stability | Dehydration/Oxidation risk. The nitrate anion can form nitronium species ( |
| Acetic Acid | Moderate Stability | High Stability | Weaker acid may not fully protonate the nitro-deactivated amine, leading to equilibrium with the free base (susceptible to air oxidation). |
Detailed Performance Analysis
A. Stability in Hydrochloric Acid (The Gold Standard)
-
Observation: The hydrochloride salt is the most stable form.
-
Mechanistic Insight: In HCl, the nitrate salt will undergo anion exchange if Cl⁻ concentration is high.
-
Recommendation: For long-term storage, converting the nitrate to the hydrochloride via multiple washings with 6M HCl is recommended to eliminate the oxidizing nitrate anion.
B. Stability in Nitric Acid (The Purification Medium)
-
Observation: 5-Nitroisoindoline nitrate is remarkably stable in cold, dilute nitric acid (1–3 M).
-
Causality: Similar to the separation of nitroquinoline isomers (see Claus & Kramer), the nitrate salt often exhibits lower solubility in nitric acid due to the common ion effect. This makes dilute HNO₃ an excellent medium for crystallization and purification, provided the temperature is kept <40°C.
-
Risk: At temperatures >80°C, the combination of the ammonium cation and nitrate anion can effectively create "in-situ" ammonium nitrate conditions, posing a risk of energetic decomposition or runaway oxidation of the organic core.
C. Stability in Sulfuric Acid
-
Critical Warning: Dissolving 5-nitroisoindoline nitrate in concentrated sulfuric acid generates anhydrous nitric acid/nitronium ions in situ.
-
Result: This creates a potent nitrating mixture. While the 5-nitro group deactivates the ring, forcing conditions can lead to dinitration (e.g., at the 7-position) or destructive oxidation of the methylene bridge carbons, leading to phthalimide formation.
Experimental Protocols
Protocol A: Stress Testing for Oxidative Stability
-
Objective: Determine if the nitrate counterion induces degradation under thermal stress.
-
Method:
-
Dissolve 100 mg of 5-nitroisoindoline nitrate in 10 mL of 1 M acid (HCl vs. HNO₃).
-
Heat to 60°C for 24 hours in a sealed vial.
-
Neutralize an aliquot with NaHCO₃ and extract with Ethyl Acetate.
-
Analysis: Analyze via HPLC (C18 column, Water/Acetonitrile gradient). Look for the appearance of 5-nitroisoindoline-1,3-dione (phthalimide derivative), which is the primary oxidation product.
-
Protocol B: Conversion to Hydrochloride (Stabilization)
-
Objective: Convert the nitrate salt to the more stable HCl salt.
-
Suspend 5-nitroisoindoline nitrate in Ethanol.
-
Add 1.5 equivalents of Conc. HCl (37%).
-
Stir at Room Temperature for 2 hours.
-
Add Diethyl Ether to precipitate the hydrochloride salt.
-
Filter and dry.[5]
-
Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of 5-nitroisoindoline nitrate in acidic media, highlighting the divergence between simple protonation (stable) and oxidative degradation (unstable).
Caption: Comparative degradation logic showing the stability window in dilute acid versus the oxidative risks in hot/concentrated media.
References
-
Oakwood Chemical. (2024). 5-Nitroisoindoline-1,3-dione Product Specifications (CAS 89-40-7). Retrieved from [Link]
-
LookChem. (2024). 5-Nitroisoindoline Hydrochloride Properties (CAS 400727-69-7). Retrieved from [Link]
-
Claus, A., & Kramer, E. (1885).[6] Separation of Nitroquinoline Isomers via Nitrate Salt Precipitation. Chemische Berichte, 18, 1243.[6] (Historical grounding for nitrate salt separation method).
-
National Institutes of Health (NIH). (2017). In silico kinetics of alkaline hydrolysis of nitro-substituted compounds. PubMed Central. Retrieved from [Link]
Sources
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- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. printo.2promojournal.com [printo.2promojournal.com]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 5-nitroisoindoline Nitrate
Executive Summary: The "Energetic Precursor" Mindset
Handling 5-nitroisoindoline Nitrate requires a departure from standard organic salt protocols. You are not merely handling a pharmaceutical intermediate; you are managing a Nitrated Organic Salt —a chemical class inherently predisposed to energetic instability.
This compound combines a nitro-substituted aromatic ring (fuel/sensitizer) with a nitrate anion (oxidizer). In the solid state, this creates a high oxygen balance, significantly lowering the activation energy required for rapid decomposition.
The Golden Rule: Treat 5-nitroisoindoline Nitrate as a Class 1.3 Explosive (low-grade energetic) until specific calorimetric data proves otherwise. Your primary risks are electrostatic discharge (ESD) ignition and dust inhalation .
Hazard Mechanism & Causality
To safely handle this compound, you must understand the molecular drivers of its risk profile.
| Hazard Component | Mechanism of Action | Operational Implication |
| The Nitrate Anion ( | Acts as an internal oxidizer. Upon heating or friction, it releases oxygen directly into the organic framework. | Do NOT store with reducing agents or organic solvents prone to peroxidation. Fire risk is elevated even in inert atmospheres. |
| The Nitro Group ( | Electron-withdrawing group that sensitizes the aromatic ring. Known toxicophore (methemoglobinemia risk). | Skin Absorption Risk: Nitro-aromatics penetrate skin easily. Systemic toxicity can occur without immediate local irritation. |
| Crystalline Habit | Likely forms fine, needle-like crystals or amorphous powders that are easily aerosolized. | Inhalation Hazard: Standard surgical masks are useless. High-efficiency particulate filtration is mandatory. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient. The following PPE system is designed to create redundant barriers against both deflagration and toxicity.
Core PPE Specifications
| Zone | Equipment | Technical Requirement | Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Indirect Venting) | Crucial: Safety glasses allow airborne dust to bypass the lens. You must seal the ocular cavity against nitrated dusts. |
| Dermal (Hands) | Double Gloving System | Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or High-Breakthrough Nitrile (8 mil) | Nitro compounds permeate standard nitrile rapidly. The laminate layer provides chemical hold-out; the inner nitrile provides tactile feedback. |
| Body | FR Lab Coat | Nomex® or chemically treated flame-resistant cotton. | Never wear synthetic blends (polyester/nylon). If the nitrate salt ignites, synthetics will melt into the skin. FR fabric self-extinguishes. |
| Respiratory | P100 / N95 | NIOSH-approved particulate respirator (if outside hood). | Primary Control: All handling must occur in a Fume Hood. Respirator is a secondary backup for spill cleanup only. |
Operational Workflow: The "Zero-Static" Protocol
Static electricity is the invisible enemy of nitrate salts. The following workflow minimizes ESD accumulation.
Step 1: Engineering Controls Setup
-
Humidity: Ensure lab humidity is >40%. Dry air promotes static charge.
-
Ionization: Use a benchtop ionizing fan if weighing <10 mg quantities.
-
Sash Height: Set fume hood sash to the lowest comfortable working position (approx. 12-14 inches) to act as a blast shield.
Step 2: Weighing & Transfer
-
Grounding: Touch a grounded metal surface (e.g., hood sash frame) before touching the container.
-
Tool Selection: Use antistatic spatulas (PTFE-coated or antistatic plastic). Avoid stainless steel spatulas if the powder is dry/clumped, as metal-on-crystal friction can create hot spots.
-
The "Solvent Trap": Never dump the solid into a dry flask.
-
Correct Method: Add the solvent to the receiving flask first.
-
Why: This acts as a heat sink and immediately dissipates any static charge generated by the falling powder.
-
Step 3: Reaction Monitoring
-
Temperature Limit: Do not heat reaction mixtures containing this salt above 50°C without Differential Scanning Calorimetry (DSC) data. Nitrate salts of organic bases can undergo "runaway decomposition" at surprisingly low temperatures.
Figure 1: Operational safety hierarchy emphasizing engineering controls before handling.
Emergency & Disposal Protocols
Spill Response (Dry Powder)
NEVER use a brush and dustpan. Friction from sweeping can ignite nitrate salts.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Dampen: Gently mist the spill with an inert solvent (Dichloromethane or Water) to suppress dust and desensitize the salt.
-
Wipe: Use chemically resistant pads to wipe up the wet slurry.
-
Contain: Place pads in a dedicated wide-mouth jar. Label: "Hazardous Waste - Oxidizing Solid."
Disposal Strategy
This compound poses a "Dual Hazard" for waste streams:
-
Hazard A: Oxidizer (Fire risk in organic waste drums).
-
Hazard B: Toxic Organic (Cannot go down the drain).
The Segregation Rule:
-
Do NOT mix with general organic solvents (Acetone, Hexanes) in the main waste drum.
-
Do NOT mix with strong acids (risk of forming unstable nitro-amines).
-
Protocol: Collect in a separate, small container labeled "Nitrated Organic Salt Waste." Request a specific pickup from your EHS/Waste Management provider.
Figure 2: Waste stream decision logic. Note the high risk of mixing nitrate salts with flammable solvents.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
-
PubChem. (n.d.). 5-nitroisoindoline Compound Summary. National Library of Medicine. (Used for structural analog hazard inference). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
